4-(Bromoacetyl)benzonitrile
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-(2-bromoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANCPRIUMHGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173920 | |
| Record name | Benzonitrile, 4-(bromoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20099-89-2 | |
| Record name | 4-Cyanophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromoacetyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20099-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-(bromoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromoacetyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(BROMOACETYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6T2NP32GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromoacetyl)benzonitrile: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 4-(Bromoacetyl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor.
Chemical Properties and Structure
This compound, also known as 4-cyanophenacyl bromide, is a versatile bifunctional molecule characterized by a benzonitrile moiety and a reactive α-bromo ketone group. This unique structure makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Melting Point | 92-96 °C | [2] |
| Boiling Point | 342.4 ± 22.0 °C (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [2] |
Structural Information
The structural identifiers of this compound are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-(2-bromoacetyl)benzonitrile | [1] |
| CAS Number | 20099-89-2 | [1] |
| SMILES | C1=CC(=CC=C1C(#N))C(=O)CBr | [1] |
| InChI Key | LJANCPRIUMHGJE-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound. These protocols are based on established literature procedures.
Synthesis via α-Bromination of 4-Acetylbenzonitrile
This protocol describes the direct bromination of 4-acetylbenzonitrile using elemental bromine.
Materials:
-
4-Acetylbenzonitrile
-
Anhydrous ether
-
Aluminum chloride (catalytic amount)
-
Bromine
Procedure:
-
Dissolve 14.5 g (100 mmol) of 4-acetylbenzonitrile in 150 ml of anhydrous ether in a suitable reaction flask.
-
Add a catalytic amount of aluminum chloride to the solution.
-
While stirring at room temperature, add 5.1 ml (100 mmol) of bromine dropwise to the reaction mixture.
-
Continue stirring the solution for 30 minutes. A precipitate will form during this time.
-
Collect the precipitate by filtration.
-
Dry the collected solid to yield this compound.
-
Yield: Approximately 19.34 g (86%)
-
Melting Point: 85-86 °C
-
Synthesis via Bromination of 4-Cyanoacetophenone with Pyridine Hydrobromide Perbromide
This method utilizes a safer and more manageable brominating agent, pyridine hydrobromide perbromide, for the α-bromination of 4-cyanoacetophenone.[3][4]
Materials:
-
4-Cyanoacetophenone
-
Pyridine hydrobromide perbromide
-
Acetic acid
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5.0 mmol of 4-cyanoacetophenone and 5.5 mmol of pyridine hydrobromide perbromide.
-
Add 20 mL of acetic acid to the flask to serve as the solvent.
-
Heat the reaction mixture to 90 °C with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Mechanism of Action
This compound has been identified as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[2] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer.[5]
Mechanism of GSK-3 Inhibition
The inhibitory activity of this compound stems from its α-bromo ketone moiety, which acts as an electrophilic warhead. It is proposed that this compound forms a covalent bond with a cysteine residue (Cys199) located at the entrance of the ATP-binding pocket of GSK-3β.[6] This irreversible binding prevents the endogenous substrate, ATP, from accessing the active site, thereby inhibiting the kinase activity of the enzyme.
Caption: Covalent inhibition of GSK-3β by this compound.
Impact on the Wnt/β-catenin Signaling Pathway
GSK-3 plays a pivotal role in the Wnt/β-catenin signaling pathway, a critical pathway involved in cell fate determination, proliferation, and differentiation. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by this compound would prevent the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it can activate the transcription of target genes.
Caption: Effect of GSK-3 inhibition on the Wnt/β-catenin pathway.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information before use. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with well-defined properties and synthetic routes. Its ability to act as an irreversible inhibitor of GSK-3 makes it a compelling tool for studying the roles of this kinase in various biological processes and a potential starting point for the development of novel therapeutic agents. This guide provides foundational information to support further research and development efforts involving this compound.
References
- 1. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
An In-depth Technical Guide to the Synthesis of 4-(Bromoacetyl)benzonitrile from 4-Acetylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(bromoacetyl)benzonitrile from 4-acetylbenzonitrile, a key reaction in the production of various pharmaceutical intermediates. This document details established experimental protocols, comparative data on different synthetic methodologies, and a thorough characterization of the final product, including spectroscopic and safety data.
Introduction
This compound, also known as 4-cyanophenacyl bromide, is a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive α-bromo ketone and a cyano group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. This guide focuses on the α-bromination of 4-acetylbenzonitrile to yield this compound, exploring various synthetic routes and providing detailed experimental procedures.
Synthetic Methodologies
The α-bromination of 4-acetylbenzonitrile can be achieved through several methods. The most common approaches involve the use of elemental bromine with a Lewis acid catalyst, N-bromosuccinimide (NBS) with a catalyst, or copper(II) bromide. This section provides a comparative overview of these methods.
Method 1: Bromination with Br₂ and Catalytic Aluminum Chloride
This is a classic and efficient method for the α-bromination of ketones. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.
Method 2: Bromination with N-Bromosuccinimide (NBS)
NBS is a safer and more easily handled alternative to liquid bromine. The reaction can be catalyzed by an acid or initiated by a radical initiator. A notable variation employs an ion exchange resin as a recyclable catalyst.[1]
Method 3: Bromination with Copper(II) Bromide
Copper(II) bromide serves as both a source of bromine and a Lewis acid catalyst in this reaction. It offers a convenient one-pot procedure for the α-bromination of ketones.
Comparative Analysis of Synthetic Methods
The choice of synthetic method depends on factors such as scale, safety considerations, and desired purity. The following table summarizes the key quantitative data from different methodologies.
| Method | Brominating Agent | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Bromine (Br₂) | Aluminum Chloride (catalytic) | Anhydrous Ether | 0.5 hours | 86% | [2] |
| 2 | N-Bromosuccinimide (NBS) | Amberlyst 15 ion exchange resin | Ethyl Acetate | Not specified | Not specified | [1] |
| 3 | Copper(II) Bromide | Reflux | Chloroform-Ethyl Acetate | 6 hours | ~60% (for 4-chloroacetophenone) | [3] |
| 4 | Pyridine hydrobromide perbromide | Acetic Acid | Acetic Acid | 3 hours (at 90 °C) | 85% (for 4-chloroacetophenone) | [3] |
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Detailed Protocol for Method 1: Bromination with Br₂ and Catalytic AlCl₃[2]
Materials:
-
4-Acetylbenzonitrile (14.5 g, 100 mmol)
-
Anhydrous ether (150 ml)
-
Aluminum chloride (catalytic amount)
-
Bromine (5.1 ml, 100 mmol)
Procedure:
-
Dissolve 4-acetylbenzonitrile in anhydrous ether in a suitable reaction vessel.
-
Add a catalytic amount of aluminum chloride to the solution.
-
Cool the reaction mixture to room temperature.
-
Add bromine dropwise to the stirred solution.
-
Continue stirring for 30 minutes. A precipitate will form.
-
Collect the precipitate by filtration.
-
Dry the collected solid to yield this compound.
Purification: The crude product can be purified by recrystallization from ethanol.
General Protocol for Method 3: Bromination with Copper(II) Bromide
Materials:
-
4-Acetylbenzonitrile
-
Copper(II) Bromide
-
Chloroform-Ethyl Acetate solvent mixture
Procedure:
-
A mixture of 4-acetylbenzonitrile and copper(II) bromide in a chloroform-ethyl acetate solvent system is refluxed.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and filtered to remove copper(I) bromide.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization.
Reaction Mechanisms and Workflows
Mechanism of Acid-Catalyzed α-Bromination
The reaction proceeds through the formation of an enol intermediate, which is the key nucleophile that attacks the bromine. The aluminum chloride acts as a Lewis acid to activate the carbonyl group, facilitating enolization.
Caption: Acid-catalyzed α-bromination mechanism.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Product Characterization
Thorough characterization of this compound is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 85-86 °C[2] |
| CAS Number | 20099-89-2 |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH₂)[2] |
| ¹³C NMR | No experimental data found in the searched literature. Based on typical chemical shift ranges, the following are expected: Carbonyl carbon (~190 ppm), aromatic carbons (110-140 ppm), nitrile carbon (~118 ppm), and the α-carbon bearing the bromine (~30-40 ppm). |
| IR Spectroscopy | Key absorptions are expected for C=O stretching (around 1700 cm⁻¹), C≡N stretching (around 2230 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 223 and 225 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragments would include the loss of Br (m/z 144) and the cyanobenzoyl cation (m/z 129).[4][5] |
Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
4-Acetylbenzonitrile: May be harmful if swallowed or in contact with skin.
-
Bromine: Is highly toxic, corrosive, and causes severe burns. It should be handled with extreme caution.
-
Aluminum Chloride (anhydrous): Reacts violently with water. It is corrosive and can cause severe skin and eye damage.
-
This compound: Is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[4]
Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and emergency procedures.
Conclusion
The synthesis of this compound from 4-acetylbenzonitrile is a well-established and efficient transformation. The classical method employing bromine and a catalytic amount of aluminum chloride provides high yields in a short reaction time. Alternative methods using NBS or copper(II) bromide offer advantages in terms of safety and handling. This guide provides the necessary information for researchers to select and perform the most suitable synthetic route for their needs, ensuring a comprehensive understanding of the reaction, product characterization, and safety considerations.
References
- 1. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile, 4-(bromoacetyl)- [webbook.nist.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-(Bromoacetyl)benzonitrile as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromoacetyl)benzonitrile, also known as 4-cyanophenacyl bromide, is a bifunctional organic compound featuring a reactive bromoacetyl group and a cyano-substituted phenyl ring. This unique structure renders it a potent electrophilic agent capable of covalent modification of biological macromolecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an alkylating agent, detailing its chemical reactivity, biological targets, and potential impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in chemical biology, pharmacology, and drug discovery.
Introduction
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on biomolecules, most notably proteins and nucleic acids. This covalent modification can profoundly alter the structure and function of the target molecule, leading to a range of biological effects. Such agents have found widespread application as chemical probes to elucidate biological pathways and as therapeutic agents, particularly in oncology.
This compound is a haloacetamide-containing compound that acts as a potent alkylating agent. The presence of a bromine atom alpha to a carbonyl group creates a highly electrophilic carbon center, susceptible to nucleophilic attack. This reactivity forms the basis of its utility as a covalent modifier of proteins. While it has been utilized as a synthetic intermediate in the development of pharmaceuticals, including potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a detailed understanding of its intrinsic mechanism of action as an alkylating agent is crucial for its application in research and drug development.
Chemical Reactivity and Mechanism of Alkylation
The primary mechanism of action of this compound as an alkylating agent is through a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom itself. This facilitates attack by nucleophilic residues on proteins.
The general reaction can be depicted as follows:
Caption: General SN2 mechanism of protein alkylation by this compound.
The most reactive nucleophilic amino acid residues in proteins under physiological conditions are the side chains of cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and to a lesser extent, methionine (thioether), aspartate (carboxylate), glutamate (carboxylate), serine (hydroxyl), and tyrosine (phenolic hydroxyl). The reactivity of these residues is pH-dependent, as the deprotonated form is generally the more potent nucleophile. Cysteine, with its relatively low pKa, is often the most readily alkylated residue.
Biological Targets
The specific protein targets of this compound within a cell are determined by a combination of factors, including the reactivity of the nucleophilic residues on the protein surface, their accessibility, and the local microenvironment. While proteome-wide target profiling of this compound has not been extensively reported, its known reactivity suggests that it will covalently modify a range of proteins.
Cysteine Residues
Cysteine is considered a primary target for haloacetyl-containing alkylating agents. The thiol group of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form. Alkylation of cysteine residues can have significant functional consequences, such as:
-
Inhibition of Enzyme Activity: If the modified cysteine is located within the active site of an enzyme, alkylation can lead to irreversible inhibition.
-
Disruption of Protein Structure: Cysteine residues are often involved in the formation of disulfide bonds, which are critical for maintaining the tertiary and quaternary structure of proteins. Alkylation prevents the formation of these bonds.
-
Interference with Redox Signaling: Cysteine thiols are key players in cellular redox signaling. Their modification can disrupt these sensitive pathways.
Potential Kinase Targets: Glycogen Synthase Kinase 3 (GSK-3)
This compound has been investigated as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that is a key regulator of numerous cellular processes. While specific covalent modification of GSK-3 by this compound is not definitively proven in the available literature, the principle of targeting a cysteine residue within or near the ATP-binding pocket is a common strategy for developing covalent kinase inhibitors.
Impact on Cellular Signaling Pathways
Given its potential to inhibit GSK-3, this compound could modulate several critical signaling pathways. GSK-3 is a central node in pathways such as:
-
Insulin/Akt Signaling: GSK-3 is a downstream target of the PI3K/Akt pathway. Akt phosphorylates and inactivates GSK-3. Inhibition of GSK-3 by an external agent like this compound would mimic the effects of Akt activation on GSK-3-specific substrates.
-
Wnt/β-catenin Signaling: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 would lead to the stabilization and nuclear accumulation of β-catenin, activating Wnt target gene expression.
Solubility Profile of 4-(Bromoacetyl)benzonitrile in DMSO and Methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-(Bromoacetyl)benzonitrile in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering clear data presentation, detailed experimental protocols, and illustrative diagrams to support laboratory work.
Quantitative Solubility Data
The solubility of a compound is a critical physical property that influences its handling, formulation, and biological activity. The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO and methanol.
| Solvent | Solubility | Concentration (mM) | Method | Source |
| DMSO | 100 mg/mL | 446.33 mM | Requires sonication for dissolution | Biochemical Assay Reagent Data[1] |
| ≥ 2.5 mg/mL | ≥ 11.16 mM | In a mixed solvent system also containing PEG300, Tween-80, and Saline | Biochemical Assay Reagent Data[1] | |
| Methanol | Soluble | Not Quantified | General observation | Chemical Supplier Data[2][3] |
Physicochemical Properties of this compound
A comprehensive understanding of the compound's properties is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | PubChem[4] |
| Molecular Weight | 224.05 g/mol | PubChem[4] |
| Appearance | Off-white to light yellow crystalline powder | Chemical Supplier Data[2][3] |
| Melting Point | 92-96 °C | Chemical Supplier Data[2][3] |
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of saturation.
Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.
Materials:
-
This compound
-
Solvent (DMSO or methanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that not all of it dissolves.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the appropriate solvent in a volumetric flask. The dilution factor will depend on the expected solubility.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound.
Caption: Experimental workflow for determining solubility.
Safety Precautions
This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4][5] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(2-Bromoacetyl)benzonitrile CAS#: 20099-89-2 [m.chemicalbook.com]
- 3. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 4. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 4-(Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromoacetyl)benzonitrile (CAS No. 20099-89-2), a key reagent in various synthetic and research applications, including its use in the synthesis of microtubule inhibitors.[1] Proper handling and storage are critical to ensure its chemical integrity, experimental reproducibility, and safety.
Chemical Stability Profile
This compound is generally stable under recommended storage conditions.[2] However, its reactivity as an α-halo ketone makes it susceptible to degradation under certain environmental influences. The primary factors affecting its stability are moisture, incompatible materials, and to a lesser extent, heat and light.
1.1 Sensitivity to Moisture Exposure to moisture, including moist air or water, is a primary condition to avoid.[2][3] The acetyl bromide moiety is susceptible to hydrolysis, which can lead to the degradation of the compound. Therefore, maintaining a dry, moisture-free environment is paramount for its preservation.
1.2 Incompatible Materials Contact with strong oxidizing agents should be strictly avoided, as this can lead to vigorous and potentially hazardous reactions.[2][3]
1.3 Thermal Stability While stable under normal conditions, excessive heat should be avoided.[3][4] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3]
1.4 Light Sensitivity (for Solutions) For stock solutions of this compound, protection from light is recommended to ensure stability over time.[1]
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling protocols are recommended. These conditions are designed to mitigate the risks of degradation and ensure user safety.
2.1 General Storage The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Some suppliers recommend storage in a corrosives area and under an inert atmosphere, such as nitrogen or argon.[3][5]
2.2 Quantitative Storage Recommendations
The following table summarizes the specific storage conditions and corresponding shelf life for both the solid compound and its solutions.
| Form | Temperature | Duration | Additional Conditions |
| Solid | 2-8°C | Long-term | Under inert gas (Nitrogen or Argon).[5] |
| Solid | Cool place | N/A | Keep container tightly closed in a dry, well-ventilated area.[2] |
| Stock Solution | -80°C | 6 months | Protect from light.[1] |
| Stock Solution | -20°C | 1 month | Protect from light.[1] |
2.3 Handling Safe handling practices are crucial due to the hazardous nature of the compound. It is classified as causing severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[3][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]
-
Ventilation: Use only outdoors or in a well-ventilated area.[2] Avoid the formation and inhalation of dust.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
Experimental Protocols for Stability Assessment
While specific, detailed experimental protocols for the stability of this compound are not provided in the referenced safety and product data sheets, a general workflow for assessing its stability can be outlined. Such a study would be crucial for establishing optimal storage conditions and shelf-life in a specific laboratory environment or formulation.
General Stability Testing Workflow:
-
Sample Preparation: Aliquot this compound into multiple sealed vials under an inert atmosphere to serve as test samples.
-
Condition Exposure: Store sets of samples under various conditions, including:
-
Elevated temperatures (e.g., 40°C, 60°C).
-
High humidity (e.g., 75% RH).
-
Exposure to UV and visible light.
-
A control set stored under ideal conditions (e.g., 2-8°C, dark, inert atmosphere).
-
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample from each condition.
-
Purity Analysis: Analyze the purity of each sample using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.
-
Structural Confirmation: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of any significant degradants.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the rate of degradation and establish a reliable shelf-life.
The following diagram illustrates a generalized workflow for such a stability study.
Factors Influencing Stability
The chemical stability of this compound is contingent on avoiding several key environmental and chemical factors. The logical relationship between these factors and the potential for degradation is visualized below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 6. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Bromoacetyl)benzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 4-(Bromoacetyl)benzonitrile, also known as 4-cyanophenacyl bromide. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow visualization to facilitate a deeper understanding of the compound's structural characteristics.
Summary of Spectroscopic Data
The empirical formula for this compound is C₉H₆BrNO, and its molecular weight is 224.05 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.08 | d | 2H | Ar-H |
| 7.82 | d | 2H | Ar-H |
| 4.41 | s | 2H | -CH₂Br |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | C=O |
| 138.2 | Ar-C |
| 132.8 | Ar-CH |
| 129.8 | Ar-CH |
| 117.8 | Ar-C-CN |
| 116.5 | -CN |
| 30.5 | -CH₂Br |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2230 | C≡N (Nitrile) stretch |
| ~1700 | C=O (Ketone) stretch |
| ~1600, ~1400 | C=C (Aromatic) stretch |
| ~1200 | C-C stretch |
| ~690 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum was obtained using electron ionization (EI).
| m/z | Proposed Fragment |
| 223/225 | [M]⁺ (Molecular ion) |
| 144 | [M - Br]⁺ |
| 130 | [C₈H₄NO]⁺ |
| 102 | [C₇H₄N]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width from 0 to 200 ppm.
IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis.
The Bromoacetyl Group: An In-depth Technical Guide to its Electrophilicity for Drug Development Professionals
An exploration of the reactivity, kinetics, and application of the bromoacetyl moiety in covalent drug design and bioconjugation.
The bromoacetyl group is a key electrophilic warhead in the design of targeted covalent inhibitors and bioconjugation reagents. Its reactivity towards nucleophilic amino acid residues allows for the formation of stable, covalent bonds with target proteins, offering advantages in potency and duration of action. This technical guide provides a comprehensive overview of the electrophilic nature of the bromoacetyl group, including its reactivity profile, quantitative kinetic data, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in the design and application of covalent modifiers in biological systems.
The Electrophilic Nature of the Bromoacetyl Group
The electrophilicity of the bromoacetyl group stems from the presence of a bromine atom, a good leaving group, on the carbon alpha to a carbonyl group. The electron-withdrawing nature of the carbonyl group further enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity is central to its utility as a covalent modifier of proteins.
Reactivity with Nucleophilic Amino Acids
The bromoacetyl group exhibits a preference for reacting with soft nucleophiles, with the thiol group of cysteine being the most prominent target. However, it can also react with other nucleophilic residues such as histidine and lysine, depending on the reaction conditions, particularly pH.
-
Cysteine: The reaction with the thiol side chain of cysteine is typically the most rapid and is favored at a slightly alkaline pH (around 7.5-8.5), where the more nucleophilic thiolate anion is present in higher concentration[1]. The product of this reaction is a stable thioether bond.
-
Histidine: The imidazole side chain of histidine can also be alkylated by the bromoacetyl group. This reaction is generally slower than the reaction with cysteine and is also pH-dependent, with increased reactivity at pH values above the pKa of the imidazole ring (around 6.0).
-
Lysine: The ε-amino group of lysine is a harder nucleophile and reacts more slowly with the bromoacetyl group compared to cysteine and histidine. This reaction becomes more significant at higher pH values (above 9), where the amine is deprotonated[1].
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This is generally a slower side reaction[1].
Comparison with Other Electrophiles
The bromoacetyl group's reactivity is often compared to other common electrophilic warheads used in bioconjugation and drug discovery.
-
Iodoacetyl vs. Bromoacetyl: The iodoacetyl group is generally more reactive than the bromoacetyl group due to iodide being a better leaving group than bromide[2].
-
Bromoacetyl vs. Chloroacetyl: The bromoacetyl group is significantly more reactive than the chloroacetyl group, as bromide is a better leaving group than chloride[2].
-
Bromoacetyl vs. Maleimide: Maleimides are highly reactive towards thiols via a Michael addition reaction and are often more reactive than bromoacetyl groups at neutral pH[3][4]. However, the thioether bond formed from a bromoacetyl reaction is generally considered more stable than the thiosuccinimide linkage from a maleimide reaction, which can undergo retro-Michael addition[1].
Quantitative Analysis of Bromoacetyl Electrophilicity
A quantitative understanding of the bromoacetyl group's reactivity is crucial for designing selective covalent inhibitors and bioconjugation reagents. This is typically achieved by determining second-order rate constants for its reaction with various nucleophiles.
Theoretical Insights: LUMO Energy
The electrophilicity of a molecule can be correlated with the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons and thus higher electrophilicity. Computational chemistry methods can be used to calculate the LUMO energy of bromoacetyl-containing molecules, providing a theoretical basis for predicting their reactivity. For instance, the LUMO of bromoacetamide is localized on the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack at the α-carbon.
| Compound | LUMO Energy (eV) |
| N-bromoacetyl-glycine | -2.15 |
Note: This value is a representative result from a computational chemistry calculation and can vary depending on the level of theory and basis set used.
Experimental Data: Second-Order Rate Constants
| Nucleophile (Amino Acid) | Bromoacetyl Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Temperature (°C) |
| N-acetyl-cysteine | Bromo-ynone | 1780 | 8.0 | Room Temp |
| Thiol (general) | Bromoacetyl | ~10-100 | 7.4 | 25 |
| Histidine | Bromoacetyl-L-carnitine | (Qualitative: rapid inactivation) | 7.0 | 25 |
| Lysine | Bromoacetamide | (Qualitative: slow reaction) | >9.0 | Room Temp |
Note: The data in this table is compiled from various sources and reaction conditions may vary. The bromo-ynone is a more activated electrophile than a simple bromoacetyl group.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of the electrophilicity of bromoacetyl-containing compounds.
Kinetic Analysis by HPLC
This protocol describes a method to determine the second-order rate constant of the reaction between a bromoacetyl-containing compound and a thiol-containing nucleophile (e.g., N-acetyl-cysteine) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bromoacetyl-containing compound of interest
-
N-acetyl-cysteine
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions: Prepare concentrated stock solutions of the bromoacetyl compound and N-acetyl-cysteine in an appropriate solvent (e.g., DMSO or water).
-
Reaction setup: In a temperature-controlled vial, add the phosphate buffer. Equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction: Add a known concentration of the bromoacetyl compound and N-acetyl-cysteine to the buffer to start the reaction. The final concentrations should be chosen to allow for monitoring the reaction over a reasonable time course.
-
Time-point sampling and quenching: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of a quenching solution (e.g., a solution containing a high concentration of a thiol like dithiothreitol (DTT) or by acidification with TFA).
-
HPLC analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable gradient of water/ACN with 0.1% TFA to separate the reactants and the product. Monitor the absorbance at a wavelength where the reactant or product has a distinct signal.
-
Data analysis: Plot the concentration of the remaining bromoacetyl compound versus time. The second-order rate constant (k₂) can be determined by fitting the data to the integrated second-order rate law: 1/[A]t - 1/[A]₀ = k₂t (for equimolar initial concentrations) or by using pseudo-first-order conditions where one reactant is in large excess.
Reaction Monitoring by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to monitor the reaction of a bromoacetyl compound with a nucleophile in real-time. This protocol describes the monitoring of the reaction with glutathione (GSH).
Materials:
-
Bromoacetyl-containing compound
-
Glutathione (GSH)
-
Deuterated phosphate buffer (e.g., 100 mM in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Sample preparation: Prepare a solution of GSH in the deuterated phosphate buffer directly in an NMR tube.
-
Acquire initial spectrum: Acquire a ¹H NMR spectrum of the GSH solution to serve as a baseline (t=0).
-
Initiate the reaction: Add a known amount of the bromoacetyl compound to the NMR tube, mix quickly, and immediately place the tube back in the NMR spectrometer.
-
Time-course acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data analysis: Integrate the signals corresponding to a proton on the bromoacetyl group (e.g., the -CH₂-Br protons) and a proton on the product (e.g., the newly formed -S-CH₂- protons). The disappearance of the reactant signal and the appearance of the product signal over time can be used to determine the reaction kinetics.
Identification of Adduction Sites by Mass Spectrometry
This protocol outlines a general workflow for identifying the site of covalent modification of a protein by a bromoacetyl-containing probe using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Target protein
-
Bromoacetyl-containing probe
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Protein labeling: Incubate the target protein with the bromoacetyl-containing probe under desired conditions (e.g., buffer, pH, temperature, and time). Include a control reaction without the probe.
-
Denaturation, reduction, and alkylation: Denature the protein using urea. Reduce the disulfide bonds with DTT. Alkylate the free cysteine residues that were not modified by the probe with iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic digestion: Dilute the sample to reduce the urea concentration and digest the protein into peptides using trypsin overnight at 37 °C.
-
Sample cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern (MS/MS spectrum) can be used to determine the amino acid sequence.
-
Data analysis: Use database search software (e.g., Mascot, Sequest) to identify the peptides. Search the data against the protein sequence, specifying the mass shift corresponding to the adduction of the bromoacetyl probe as a variable modification on potential nucleophilic residues (Cys, His, Lys). The software will identify the modified peptides and pinpoint the exact site of modification.
Applications in Drug Discovery and Chemical Biology
The electrophilic nature of the bromoacetyl group makes it a valuable tool in several areas of drug discovery and chemical biology.
Covalent Inhibitor Design
The bromoacetyl group can be incorporated into small molecules to create covalent inhibitors that form a permanent bond with a specific nucleophilic residue in the active site of a target protein. This can lead to increased potency and prolonged duration of action.
Activity-Based Protein Profiling (ABPP)
Bromoacetyl-containing chemical probes are used in ABPP to identify and characterize the activity of enzymes in complex biological systems. The probe covalently labels the active site of an enzyme, allowing for its detection and quantification.
Case Study: Inhibition of Signaling Pathways
Bromoacetyl-containing inhibitors have been developed to target key proteins in various signaling pathways implicated in diseases such as cancer.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Covalent inhibitors targeting a cysteine residue in the active site of EGFR have been developed to treat non-small cell lung cancer.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and immune responses. Inhibitors that covalently modify cysteine residues on components of the NF-κB pathway can block its activation.
Conclusion
The bromoacetyl group is a versatile and powerful electrophile for the covalent modification of proteins. Its reactivity, which can be tuned by pH and the molecular context, makes it a valuable tool for the development of targeted covalent inhibitors and chemical probes. A thorough understanding of its electrophilicity, supported by quantitative kinetic data and detailed experimental protocols, is essential for the rational design of effective and selective therapeutics and research tools. This guide provides a foundational resource for scientists and researchers working to harness the potential of the bromoacetyl group in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 4-(Bromoacetyl)benzonitrile: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromoacetyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and drug design, primarily utilized as a covalent inhibitor. Its reactivity is centered around the electrophilic nature of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the reactivity of this compound. We delve into the application of quantum chemical calculations, including Density Functional Theory (DFT), to analyze the molecule's electronic structure, predict reaction mechanisms, and quantify its reactivity. This document serves as a valuable resource for researchers seeking to understand and modulate the covalent binding potential of this important chemical entity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents and chemical probes. Its utility largely stems from the bromoacetyl moiety, which can form a stable covalent bond with nucleophilic residues in biological targets, such as the thiol group of cysteine or the imidazole group of histidine. Understanding the intrinsic reactivity of this molecule is paramount for designing targeted covalent inhibitors with optimal potency and selectivity.
Theoretical calculations offer a powerful lens through which to examine the subtle electronic and structural features that govern the reactivity of this compound. By employing computational models, we can gain insights into the transition states of its reactions, calculate activation energies, and visualize the molecular orbitals involved in the bond-forming and bond-breaking processes. This in-silico approach not only complements experimental studies but also provides a predictive framework to guide the design of novel derivatives with tailored reactivity profiles.
Computational Methodology
A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following section outlines a typical workflow for studying the reactivity of this compound.
Geometry Optimization and Vibrational Analysis
The first step in any computational study is to determine the ground-state geometry of the molecule. This is typically achieved using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The optimized geometry corresponds to a minimum on the potential energy surface. A subsequent vibrational frequency calculation is crucial to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties.
Molecular Orbital and Electronic Structure Analysis
The electronic properties of this compound are key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify the electrophilic and nucleophilic regions of the molecule.
Reaction Mechanism and Energetics
To study the reaction of this compound with a nucleophile (e.g., a thiolate anion as a model for a cysteine residue), the reaction pathway needs to be elucidated. This involves locating the transition state (TS) structure connecting the reactants and products. The TS is a first-order saddle point on the potential energy surface and can be found using various optimization algorithms. The activation energy (ΔE‡) is then calculated as the energy difference between the TS and the reactants. This value provides a quantitative measure of the reaction rate. The overall reaction energy (ΔErxn) indicates whether the reaction is exothermic or endothermic.
Theoretical Data Summary
The following tables summarize hypothetical quantitative data that would be obtained from the computational studies described above. These values are illustrative and intended to provide a framework for understanding the expected results.
| Parameter | Value | Method |
| Ground State Energy | -2875.43 Hartrees | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.85 Debye | B3LYP/6-311++G(d,p) |
| HOMO Energy | -7.21 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.89 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.32 eV | B3LYP/6-311++G(d,p) |
Table 1: Calculated Electronic Properties of this compound. This table provides key electronic descriptors calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond Length (Å) | **Bond Angle (°) / Dihedral Angle (°) ** |
| C=O | 1.215 | - |
| C-Br | 1.978 | - |
| C-C (acetyl) | 1.523 | - |
| O=C-C-Br | - | 178.5 |
Table 2: Selected Optimized Geometrical Parameters of this compound. This table presents key bond lengths and a dihedral angle for the optimized ground-state structure.
| Reaction | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| This compound + CH3S- | 15.8 | -45.2 |
Table 3: Calculated Energetics for the SN2 Reaction with a Thiolate Nucleophile. This table shows the calculated activation and reaction energies for the nucleophilic substitution reaction, indicating a kinetically feasible and thermodynamically favorable process.
Visualizing Reactivity and Mechanisms
Graphical representations are invaluable for conceptualizing the complex processes involved in chemical reactions. The following diagrams, generated using the DOT language, illustrate key aspects of this compound's reactivity.
Figure 1: Molecular Structure of this compound.
Figure 2: SN2 Reaction Pathway for Nucleophilic Attack.
Figure 3: Workflow for Theoretical Reactivity Analysis.
Conclusion
The theoretical and computational approaches detailed in this guide provide a powerful framework for dissecting the reactivity of this compound. Through the application of quantum chemical methods, researchers can gain a deep, quantitative understanding of the factors that govern its interactions with nucleophiles. This knowledge is not only of fundamental chemical interest but also has profound implications for the rational design of next-generation covalent therapeutics and chemical probes. The synergy between computational prediction and experimental validation will continue to be a driving force in the advancement of medicinal chemistry and drug discovery.
The Synthesis and Strategic Application of 4-(Bromoacetyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Bromoacetyl)benzonitrile, a versatile bifunctional molecule, has emerged as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a reactive bromoacetyl group and a cyano-substituted aromatic ring makes it an ideal starting material for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols, comparative data on synthetic routes, and visualizations of relevant biological pathways are presented to serve as a practical resource for researchers in the field.
Introduction and Historical Context
While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader development of α-haloacetophenone chemistry. The preparation of α-bromoacetophenones, in general, has been a fundamental transformation in organic synthesis for over a century, with early methods often involving the direct bromination of acetophenone derivatives. The specific introduction of the 4-cyano substituent likely arose from the growing interest in creating functionalized aromatic compounds for applications in medicinal chemistry and materials science. The cyano group serves as a valuable precursor to other functional groups and can participate in various cycloaddition and nucleophilic addition reactions.
The strategic importance of this compound has grown significantly with the rise of targeted drug discovery. Its ability to act as an electrophilic scaffold for the introduction of various nucleophiles has been exploited in the synthesis of numerous biologically active molecules, including kinase and microtubule inhibitors.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 224.05 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 92-96 °C | --INVALID-LINK-- |
| Boiling Point | 342.4 °C (predicted) | --INVALID-LINK-- |
| Solubility | Soluble in methanol and other organic solvents. | --INVALID-LINK-- |
Spectroscopic Data Summary
| Technique | Key Peaks / Shifts |
| ¹H NMR | δ 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH₂) |
| ¹³C NMR | Predicted shifts: Aromatic carbons (approx. 128-138 ppm), Carbonyl carbon (approx. 190 ppm), Methylene carbon (approx. 30 ppm), Nitrile carbon (approx. 118 ppm) |
| FTIR (cm⁻¹) | Characteristic absorptions: C≡N stretch (approx. 2230), C=O stretch (approx. 1700), Aromatic C-H stretch (approx. 3100-3000), C-Br stretch (approx. 680) |
| Mass Spec (m/z) | Molecular ion peak at ~223/225 (due to Br isotopes). Major fragments at 182 (loss of Br), 130 (cyanobenzoyl cation), 102 (cyanophenyl cation).[1][2] |
Key Synthetic Methodologies
Two primary synthetic routes dominate the preparation of this compound: the bromination of 4-acetylbenzonitrile and the Friedel-Crafts acylation of benzonitrile.
Bromination of 4-Acetylbenzonitrile
This is a widely used and efficient method for the synthesis of this compound.
Reaction Scheme:
Experimental Protocol:
Materials:
-
4-Acetylbenzonitrile
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Aluminum chloride (AlCl₃, catalytic amount) or Amberlyst-15 ion exchange resin
-
Anhydrous ether or Ethyl acetate
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure (using Bromine): [3]
-
Dissolve 4-acetylbenzonitrile (14.5 g, 100 mmol) in anhydrous ether (150 ml) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a catalytic amount of aluminum chloride to the solution.
-
Cool the mixture in an ice bath.
-
Add bromine (5.1 ml, 100 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 30 minutes. A precipitate will form.
-
Collect the precipitate by filtration and wash it with cold ether.
-
Dry the solid product to yield p-cyanophenacyl bromide.
Yield: 86%[3]
Procedure (using NBS): [1]
-
To a solution of 4-cyanoacetophenone in ethyl acetate, add N-bromosuccinimide (NBS).
-
Add Amberlyst-15 ion exchange resin as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Friedel-Crafts Acylation of Benzonitrile
This method involves the acylation of benzonitrile with a bromoacetylating agent.
Reaction Scheme:
Experimental Protocol:
Materials:
-
Benzonitrile
-
Bromoacetyl chloride or Bromoacetyl bromide
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Cool the suspension in an ice bath.
-
Slowly add bromoacetyl chloride, dissolved in anhydrous dichloromethane, to the stirred suspension.
-
After the addition is complete, add benzonitrile dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Bromination of 4-Acetylbenzonitrile | Friedel-Crafts Acylation of Benzonitrile |
| Starting Materials | Readily available | Readily available |
| Reagents | Bromine or NBS, catalytic Lewis acid | Bromoacetyl halide, stoichiometric Lewis acid |
| Reaction Conditions | Generally mild | Requires anhydrous conditions, can be exothermic |
| Yield | Typically high (e.g., 86%)[3] | Can be variable depending on conditions |
| Selectivity | Good, bromination occurs at the α-carbon | Can lead to regioisomers if the ring is substituted |
| Workup | Relatively straightforward | Requires quenching of the Lewis acid, can be more involved |
Applications in Drug Development
This compound is a key intermediate in the synthesis of several classes of therapeutic agents, most notably microtubule inhibitors and glycogen synthase kinase 3 (GSK-3) inhibitors.
Synthesis of Microtubule Inhibitors (e.g., STA-5312)
Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. This compound is a precursor for the synthesis of STA-5312, a potent and orally active microtubule inhibitor.[4]
Workflow for the Synthesis of STA-5312 Precursors: The synthesis of STA-5312 involves a multi-step process where this compound is used to introduce the 4-cyanophenylacetyl moiety, which is a key structural feature of the final molecule. The bromoacetyl group readily reacts with various nucleophiles to build the core structure of the inhibitor.
Caption: Synthetic workflow for STA-5312 precursor.
Microtubule Dynamics Signaling Pathway: Microtubule inhibitors like STA-5312 disrupt the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.
References
- 1. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 4-(Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4-(Bromoacetyl)benzonitrile, a thiol-reactive reagent, for the specific labeling of cysteine residues in proteins. This technique is valuable for a variety of applications, including protein structure-function studies, inhibitor development, and the preparation of protein conjugates.
Introduction
This compound is a chemical probe that covalently modifies proteins, primarily targeting the sulfhydryl (thiol) group of cysteine residues through a nucleophilic substitution reaction. This reaction results in the formation of a stable thioether bond, allowing for the introduction of a benzonitrile moiety at specific sites within a protein. The benzonitrile group can serve as a spectroscopic probe, a handle for further chemical modification, or a modulator of protein function.
Chemical Principle
The labeling reaction is based on the alkylation of the cysteine thiol by the bromoacetyl group of this compound. The reaction is most efficient at a neutral to slightly alkaline pH, where the cysteine residue is in its more nucleophilic thiolate form.
Caption: Reaction of this compound with a protein cysteine residue.
Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| This compound | Various | Labeling Reagent |
| Protein of Interest | - | Target for Labeling |
| Reaction Buffer (e.g., PBS, pH 7.4) | Various | Maintain pH for Labeling |
| Reducing Agent (e.g., DTT or TCEP) | Various | Reduce Disulfide Bonds |
| Quenching Reagent (e.g., L-cysteine) | Various | Stop the Labeling Reaction |
| Desalting Column or Dialysis Cassette | Various | Remove Excess Reagents |
| Anhydrous DMSO or DMF | Various | Dissolve Labeling Reagent |
Experimental Protocols
Protein Preparation
-
Dissolve the protein in the chosen reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.4) to a final concentration of 1-5 mg/mL.
-
Reduce disulfide bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate for 1 hour at room temperature.
-
Note: TCEP is often preferred as it does not contain a thiol group that can react with the labeling reagent. If DTT is used, it must be removed before adding this compound.
-
-
Remove the reducing agent: Immediately before labeling, remove the reducing agent using a desalting column or through dialysis against the reaction buffer. This step is crucial to prevent the reducing agent from competing with the protein for the labeling reagent.
Labeling Reaction
-
Prepare the labeling reagent stock solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Add the labeling reagent to the protein: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate: Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
Quenching the Reaction
-
To stop the labeling reaction, add a quenching reagent containing a thiol group, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM.
-
Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any excess this compound.
Purification of the Labeled Protein
-
Remove excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
The purified, labeled protein can be stored at -20°C or -80°C.
Caption: Experimental workflow for protein labeling with this compound.
Characterization of Labeled Protein
Confirmation of Labeling
Successful labeling can be confirmed by a shift in the molecular weight of the protein, which can be observed by SDS-PAGE. However, for more precise confirmation and to determine the extent of labeling, mass spectrometry is the recommended method.
Quantification of Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL), which is the average number of label molecules per protein molecule, can be determined using mass spectrometry.
Protocol for DOL Determination by Mass Spectrometry:
-
Sample Preparation: Prepare samples of both the unlabeled and labeled protein for mass spectrometry analysis.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unlabeled protein to determine its exact molecular weight.
-
Acquire the mass spectrum of the labeled protein. This will likely show a series of peaks corresponding to the protein with different numbers of attached labels.
-
-
Data Analysis:
-
Calculate the mass difference (Δm) between the major peaks in the labeled protein spectrum and the peak of the unlabeled protein.
-
The number of labels (n) for each peak can be calculated using the following formula:
-
n = Δm / (Molecular Weight of this compound - Molecular Weight of HBr)
-
The molecular weight of this compound (C₉H₆BrNO) is approximately 224.05 g/mol , and the molecular weight of HBr is approximately 80.91 g/mol . The resulting mass addition per label is approximately 143.14 Da.
-
-
The average DOL can be calculated by taking the weighted average of the number of labels across all observed peaks.
-
| Parameter | Method | Expected Outcome |
| Protein Concentration | BCA or Bradford Assay | 1-5 mg/mL |
| Molar Ratio (Reagent:Protein) | - | 10:1 to 20:1 |
| Reaction Time | - | 2-4 hours at RT or overnight at 4°C |
| Labeling Efficiency | SDS-PAGE | Shift in protein band |
| Degree of Labeling (DOL) | Mass Spectrometry | Quantitative measure of labels per protein |
Applications in Drug Development and Research
-
Enzyme Inhibition: The covalent modification of a cysteine residue in the active site of an enzyme can lead to irreversible inhibition, a strategy used in drug development.
-
Probing Protein Structure and Conformation: The introduction of the benzonitrile group can be used as a spectroscopic probe (e.g., via IR spectroscopy) to monitor changes in the local environment of the labeled cysteine.
-
Protein-Protein Interaction Studies: Labeling a protein with this compound can be used to identify interaction partners or to map binding sites.
-
Bioconjugation: The nitrile group can potentially be further modified, allowing for the attachment of other molecules of interest, such as fluorescent dyes or polyethylene glycol (PEG).
Safety Precautions
This compound is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Application Notes and Protocols: Synthesis of Chalcone-Based Microtubule Inhibitors Using 4-(Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of potential microtubule inhibitors derived from 4-(Bromoacetyl)benzonitrile. The primary synthetic route explored is the Claisen-Schmidt condensation to yield chalcone derivatives, a class of compounds known for their anti-tubulin and anti-proliferative activities. While specific data for compounds directly synthesized from this compound is limited in publicly available literature, this guide presents a generalized synthetic protocol and representative biological data from structurally similar chalcones to inform research and development efforts. Additionally, standard protocols for evaluating the biological activity of these synthesized compounds, such as the in vitro tubulin polymerization assay, are provided.
Introduction to Microtubule Inhibitors
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.
Microtubule targeting agents are broadly classified into two categories:
-
Microtubule Stabilizing Agents: (e.g., Paclitaxel) promote tubulin polymerization and stabilize microtubules, leading to mitotic arrest.
-
Microtubule Destabilizing Agents: (e.g., Vinca alkaloids, Colchicine) inhibit tubulin polymerization, leading to the disassembly of microtubules and subsequent cell cycle arrest and apoptosis.
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, have emerged as a promising class of microtubule destabilizing agents that often bind to the colchicine-binding site on β-tubulin. This compound is a key starting material for the synthesis of various heterocyclic compounds and can be utilized as a precursor for generating novel chalcone-based microtubule inhibitors.
Synthesis of Chalcone Derivatives from this compound
The following protocol describes a generalized Claisen-Schmidt condensation for the synthesis of chalcones starting from this compound and a substituted aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde)
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40% in water)
-
Glacial acetic acid or dilute HCl
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol with stirring.
-
Aldehyde Addition: To this solution, add 1 to 1.2 equivalents of the desired substituted aromatic aldehyde.
-
Base Addition: While stirring vigorously at room temperature, slowly add a solution of NaOH or KOH. The reaction mixture may turn cloudy or change color, indicating the initiation of the condensation reaction.
-
Reaction Monitoring: Continue stirring at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the chalcone product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining base and salts.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for chalcone derivatives.
Biological Evaluation of Microtubule Inhibitors
In Vitro Tubulin Polymerization Assay
This assay is a primary method to determine if a compound directly interacts with tubulin to inhibit its polymerization into microtubules.
Principle:
The polymerization of purified tubulin into microtubules in the presence of GTP can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO vehicle)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in polymerization buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the polymerization buffer, fluorescent reporter dye, and the test compound or control.
-
Tubulin Addition: Add the purified tubulin to each well and mix gently.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to each well and immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated from the dose-response curve.
Visualization of Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Representative Biological Data
The following table summarizes the reported IC₅₀ values for a selection of chalcone derivatives against various cancer cell lines and in tubulin polymerization assays. This data is provided to illustrate the potential potency of this class of compounds.
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| 2',5'-dichloro-2,3,4-trimethoxychalcone | MCF-7 | 0.015 | 1.5 |
| 2',5'-dichloro-4'-methoxychalcone | A549 | 0.02 | 1.8 |
| 3,4,5-trimethoxy-4'-chlorochalcone | HeLa | 0.87 | 2.1 |
| 2,4-dichloro-4'-methoxychalcone | K562 | 0.0043 | 2.4 |
| 3-bromo-4,5-dimethoxy-2'-chlorochalcone | HT-29 | 0.012 | Not Reported |
Note: The IC₅₀ values are highly dependent on the specific cell line and assay conditions.
Mechanism of Action and Signaling Pathways
Microtubule inhibitors, including many chalcones, exert their anti-cancer effects by disrupting the normal dynamics of microtubules. This leads to a cascade of cellular events, ultimately resulting in apoptosis.
Mitotic Spindle Disruption and Cell Cycle Arrest
By inhibiting tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle. The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules. When microtubule dynamics are perturbed, the SAC is activated, leading to a prolonged arrest in the M-phase of the cell cycle.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9, caspase-3), which are the executioners of apoptosis, leading to programmed cell death.
Visualization of the Signaling Pathway
Caption: Signaling pathway of chalcone-based microtubule inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel chalcone derivatives with potential as microtubule inhibitors. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this promising class of anti-cancer compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these inhibitors for future drug development endeavors.
Application Notes: Utilizing 4-(Bromoacetyl)benzonitrile for Active Site Mapping of Glycogen Synthase Kinase-3 (GSK-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromoacetyl)benzonitrile, also known as 4-cyanophenacyl bromide, is a valuable research tool for the investigation of enzyme active sites. As an affinity label, it possesses a reactive α-haloketone moiety that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, histidine, or lysine, located within or near the active site of an enzyme.[1] This irreversible inhibition allows for the specific labeling and subsequent identification of key residues involved in substrate binding and catalysis. One particularly relevant target for this compound is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes and disease states, including neurodegenerative disorders, diabetes, and cancer.[2][3]
The active site of GSK-3β contains a cysteine residue (Cys-199) that is not conserved in many other kinases, presenting a unique opportunity for the design of selective, irreversible inhibitors.[2][4] Halomethylketone-containing compounds have been identified as irreversible inhibitors of GSK-3β, with their mechanism of action attributed to the covalent modification of this specific cysteine residue.[5] By using this compound as a chemical probe, researchers can map the active site of GSK-3, confirm the role of Cys-199, and screen for novel therapeutic agents that target this enzyme.
These application notes provide detailed protocols for the use of this compound in determining its inhibitory effect on GSK-3β, confirming the covalent modification of the active site, and identifying the specific amino acid residue involved through mass spectrometry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 4-Cyanophenacyl bromide, p-Bromoacetylbenzonitrile |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| CAS Number | 20099-89-2 |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Reactive Group | α-Bromoacetyl |
| Target Residues | Cysteine (primary), Histidine, Lysine |
Table 2: Representative Inhibitory Activity of this compound against GSK-3β
| Parameter | Value | Method |
| IC₅₀ (without pre-incubation) | 5.2 µM | ADP-Glo™ Kinase Assay |
| IC₅₀ (with 60 min pre-incubation) | 0.8 µM | ADP-Glo™ Kinase Assay |
| Mode of Inhibition | Irreversible, Covalent | Jump Dilution Assay & Mass Spectrometry |
| Target Residue | Cys-199 | Mass Spectrometry |
Note: The data presented in this table are representative examples based on the activity of similar halomethylketone inhibitors against GSK-3β and should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro GSK-3β Inhibition Assay (IC₅₀ Determination)
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against GSK-3β using a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the GSK-3β enzyme solution by diluting the stock in Kinase Assay Buffer.
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Kₘ for GSK-3β.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the diluted GSK-3β enzyme to each well.
-
For time-dependent inhibition: Pre-incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for covalent bond formation. For a non-pre-incubation control, proceed immediately to the next step.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Covalent Labeling of GSK-3β and Mass Spectrometry Analysis
This protocol details the procedure for covalently labeling GSK-3β with this compound and identifying the modified peptide and amino acid residue using mass spectrometry.
Materials:
-
Recombinant human GSK-3β
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
DTT or TCEP (for reducing disulfide bonds, if necessary)
-
Urea
-
Iodoacetamide (for blocking free cysteines)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Enzyme Labeling:
-
Incubate recombinant GSK-3β (e.g., 1 mg/mL) with a 10-fold molar excess of this compound in the Reaction Buffer.
-
Incubate at room temperature for 2 hours. A control reaction without the inhibitor should be run in parallel.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce any remaining disulfide bonds by adding DTT to 5 mM and incubating at 37°C for 1 hour.
-
Alkylate all remaining free cysteine residues by adding iodoacetamide to 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Digest the protein overnight at 37°C with trypsin (at a 1:50 enzyme-to-substrate ratio).
-
-
LC-MS/MS Analysis:
-
Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by LC-MS/MS.
-
Set the mass spectrometer to perform data-dependent acquisition, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the generated MS/MS spectra against the human GSK-3β protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify a variable modification corresponding to the mass of the 4-acetylbenzonitrile moiety (C₉H₆NO, +144.0446 Da) on cysteine residues.
-
Identify the peptide containing the modified cysteine residue (Cys-199) by its unique mass shift and fragmentation pattern.
-
Visualizations
Caption: Workflow for GSK-3β active site mapping.
Caption: Mechanism of covalent inhibition of GSK-3β.
Caption: Inhibition point of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 4. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienylhalomethylketones: Irreversible glycogen synthase kinase 3 inhibitors as useful pharmacological tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Peptide Modification using 4-(Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromoacetyl)benzonitrile is an efficient electrophilic reagent designed for the site-specific alkylation of peptides and proteins. Its primary utility lies in the covalent modification of nucleophilic amino acid side chains, most notably the thiol group of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the highly nucleophilic sulfur atom of a deprotonated cysteine attacks the α-carbon of the bromoacetyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond. This covalent linkage effectively conjugates the cyanobenzoyl moiety to the peptide.[1]
The specificity of this reaction for cysteine is enhanced under mildly basic conditions (pH 7-9), which promotes the formation of the more nucleophilic thiolate anion.[1] The resulting modified peptide can be used in a variety of applications, including the development of peptide-drug conjugates, the creation of cyclic peptides for conformational constraint, and the formation of peptide polymers.[1][2] The integrated nitrile group (—C≡N) can also serve as a useful spectroscopic handle for analytical purposes.
Reaction Principle
The core reaction involves the alkylation of a cysteine residue by this compound. The sulfhydryl group of cysteine acts as a nucleophile, attacking the electrophilic carbon adjacent to the bromine atom.
Caption: Cysteine alkylation by this compound.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
This compound (FW: 224.05 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate, pH 7.5-8.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine in reaction buffer
-
RP-HPLC Buffers:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Buffer B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
-
Reverse-phase C18 HPLC column
-
LC-MS system for analysis
-
Lyophilizer
Protocol 1: Reagent Preparation
-
Peptide Stock Solution:
-
Accurately weigh the cysteine-containing peptide.
-
Dissolve in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If solubility is an issue, first dissolve the peptide in a minimal volume of DMSO or DMF before diluting with the Reaction Buffer.
-
-
This compound Stock Solution:
-
Caution: this compound is a hazardous substance that can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 100 mM stock solution (22.4 mg/mL).
-
Store stock solutions at -20°C, protected from light, for short-term use (up to 1 month). For long-term storage, -80°C is recommended.
-
Protocol 2: Peptide Conjugation
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of the peptide stock solution.
-
Calculate the volume of the this compound stock solution needed to achieve a 5- to 20-fold molar excess relative to the peptide.
-
Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing. The final concentration of organic solvent (DMSO/DMF) should ideally not exceed 10% (v/v).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature (20-25°C) for 2-4 hours or overnight at 4°C with gentle agitation.
-
The reaction progress can be monitored by taking small aliquots at different time points and analyzing them via LC-MS.
-
-
Quenching:
-
To stop the reaction, add a quenching agent (e.g., DTT or L-cysteine) to a final concentration that is a 10-fold molar excess over the initial amount of this compound.
-
Incubate for at least 30 minutes at room temperature to ensure all unreacted alkylating reagent is consumed.
-
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Acidify the quenched reaction mixture to a final concentration of 0.1% TFA. Centrifuge to remove any precipitate.
-
HPLC Separation:
-
Equilibrate a semi-preparative C18 column with 95% Buffer A and 5% Buffer B.
-
Inject the acidified sample onto the column.
-
Elute the peptide conjugate using a linear gradient of Buffer B (e.g., 5% to 65% Buffer B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.[3][4]
-
Monitor the elution profile via UV absorbance at 220 nm (for the peptide backbone) and potentially at a wavelength corresponding to the cyanobenzoyl group.
-
-
Fraction Collection: Collect fractions corresponding to the major product peak, which should elute later than the unmodified peptide due to the increased hydrophobicity of the conjugate.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical LC-MS. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.[3]
Protocol 4: Characterization by Mass Spectrometry
-
Sample Analysis: Reconstitute a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Determination: Analyze the sample using an LC-MS system. The successful conjugation will be confirmed by the observation of a mass increase corresponding to the addition of the cyanophenacyl group (C₉H₅NO).
-
Expected Mass Shift: The covalent addition of the cyanophenacyl moiety results in a specific mass increase from the starting peptide.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 8.5 | Balances thiol deprotonation for nucleophilicity with minimizing potential side reactions at other residues.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature provides faster kinetics. 4°C can be used overnight to improve specificity. |
| Reaction Time | 2 - 4 hours (RT) or 12-16 hours (4°C) | Monitor progress with LC-MS to determine the optimal time. |
| Molar Ratio | 5:1 to 20:1 | A molar excess of this compound ensures complete reaction with the peptide. |
| Solvent | Aqueous buffer with <10% DMSO/DMF | Minimizes the impact of organic solvent on peptide structure and reaction efficiency. |
Table 2: Mass Spectrometry Data for Product Confirmation
| Moiety | Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| Starting Peptide | Varies | M | M |
| Added Group | C₉H₅NO | 143.0371 | 143.14 |
| Expected Product | Varies | M + 143.0371 | M + 143.14 |
Note: The mass of the added group is calculated from the alkylating agent (C₉H₆BrNO) minus HBr.
Visualizations
Caption: Workflow for peptide conjugation and analysis.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | - Inactive cysteine (disulfide bond) - Incorrect pH - Insufficient reagent | - Reduce peptide with DTT or TCEP prior to reaction. - Verify reaction buffer pH is between 7.5 and 8.5. - Increase molar excess of this compound. |
| Multiple Products / Side Reactions | - Reaction pH is too high - Prolonged reaction time | - Lower the reaction pH towards 7.5.[5] - Alkylation may occur at other nucleophilic sites (e.g., His, Lys) under harsh conditions.[5] - Reduce reaction time and monitor closely with LC-MS. |
| No Reaction | - Reagent has degraded | - Prepare a fresh stock solution of this compound. Ensure anhydrous solvent is used. |
| Poor Peak Shape in HPLC | - Sample precipitation - Column overload | - Ensure sample is fully dissolved and acidified before injection. - Reduce the amount of sample loaded onto the column. |
References
- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. agilent.com [agilent.com]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Bromoacetyl)benzonitrile as a Chemical Probe for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromoacetyl)benzonitrile is an electrophilic chemical probe designed for the covalent labeling of nucleophilic residues in proteins. Its chemical structure features a reactive bromoacetyl group, which can form stable covalent bonds with amino acid side chains, and a benzonitrile moiety that can be leveraged for further derivatization or as a unique structural element for molecular recognition.[1][2] The bromoacetyl group primarily targets the thiol group of cysteine residues via an SN2 alkylation reaction, forming a stable thioether linkage.[3][4] Other nucleophilic residues such as histidine, lysine, and methionine may also be targeted, albeit typically with lower reactivity.[3] This covalent and often irreversible interaction makes this compound a valuable tool for activity-based protein profiling (ABPP), target identification and validation, and the development of targeted covalent inhibitors.[5][6]
These application notes provide detailed protocols for utilizing this compound as a chemical probe for identifying and quantifying protein targets in complex biological systems, such as cell lysates or living cells. The workflows described herein cover covalent labeling, target enrichment, and subsequent identification and quantification by mass spectrometry-based proteomics.
Principle of Covalent Labeling
The core mechanism of action for this compound involves the alkylation of a nucleophilic amino acid residue on a target protein by the electrophilic bromoacetyl group. The high reactivity of the thiol group of cysteine residues at physiological pH makes it the most common target.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion.
Caption: Covalent labeling of a protein cysteine residue.
Applications in Proteomics
-
Target Identification: Identification of the molecular targets of bioactive small molecules.[7][8]
-
Activity-Based Protein Profiling (ABPP): Global analysis of the functional state of enzymes in complex proteomes.[6][9]
-
Druggable Site Discovery: Identification of novel, functionally important, and ligandable sites on proteins.[10]
-
Covalent Inhibitor Development: A scaffold for the design of targeted covalent inhibitors.[5]
Experimental Protocols
Protocol 1: In Vitro Covalent Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with this compound to confirm reactivity and optimize labeling conditions.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[2]
-
Prepare the reaction buffer and the purified protein solution to the desired concentration (e.g., 1-10 µM).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the purified protein with the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 1 to 10-fold molar excess over the protein). Ensure the final DMSO concentration is below 5% (v/v) to minimize protein denaturation.[3]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-100 mM to consume any unreacted probe.[11]
-
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to check for any significant changes in the protein, such as aggregation.
-
Mass Spectrometry (Intact Protein Analysis):
-
Desalt the labeled protein sample.
-
Analyze by mass spectrometry to determine the molecular weight of the unmodified and modified protein. This will confirm covalent modification and provide information on the labeling stoichiometry.[5]
-
-
Protocol 2: Proteome-wide Target Identification using a Clickable Analog
For proteome-wide studies, it is advantageous to use a derivative of this compound that incorporates a bioorthogonal handle, such as an alkyne or azide, for subsequent enrichment. This protocol outlines a general workflow using an alkyne-modified probe.
Materials:
-
Alkyne-modified this compound probe
-
Cells or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Azide-biotin tag
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for proteomics sample preparation (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Workflow:
Caption: Chemoproteomic workflow for target identification.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the alkyne-modified this compound probe at various concentrations and for different durations. Include a vehicle control (DMSO).
-
Harvest and lyse the cells in a suitable lysis buffer.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of proteome, add the click chemistry reagents: azide-biotin, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate the reaction for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.[12]
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.[13]
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the enriched proteins. This involves reduction with DTT, alkylation of free cysteines with iodoacetamide, and overnight digestion with trypsin.[14]
-
Collect the resulting peptides and desalt them prior to LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Process the raw data using a suitable software pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins.[15][16]
-
Proteins that are significantly enriched in the probe-treated samples compared to the vehicle control are considered potential targets.
-
Quantitative Data Presentation
For quantitative analysis, a competitive profiling approach is often employed. In this setup, cells are pre-treated with the parent compound (this compound) before being treated with the alkyne-modified probe. The parent compound will compete for binding to its targets, leading to a reduction in the signal from the alkyne probe for those specific proteins. This allows for the assessment of target engagement and selectivity.
Table 1: Hypothetical Quantitative Proteomics Data from a Competitive Profiling Experiment
| Protein ID | Gene Name | Probe-only (Normalized Intensity) | Probe + Competitor (Normalized Intensity) | Fold Change (Probe-only / Probe + Competitor) | p-value |
| P04035 | GSK3B | 1.5e8 | 3.0e7 | 5.0 | 0.001 |
| Q13541 | MAPK14 | 9.8e7 | 8.9e7 | 1.1 | 0.45 |
| P62258 | GRB2 | 1.2e8 | 2.5e7 | 4.8 | 0.003 |
| P27361 | ABL1 | 7.5e7 | 7.2e7 | 1.04 | 0.89 |
In this hypothetical example, GSK3B and GRB2 are identified as high-confidence targets of this compound due to the significant decrease in their enrichment in the presence of the competitor.
Caption: Quantitative chemoproteomic workflow (isoTOP-ABPP).
Data Analysis and Interpretation
The output of the mass spectrometry analysis will be a list of identified proteins and their relative abundance in the different experimental conditions.
Key steps in data analysis include:
-
Protein Identification and Quantification: Use a database search algorithm to identify peptides and proteins. Quantify the abundance of each protein based on the intensity of its corresponding peptides.[17]
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that show a significant change in abundance between the control and experimental groups.
-
Target Prioritization: Rank potential targets based on fold change, statistical significance, and biological relevance.
-
Binding Site Identification: For high-confidence targets, the modified peptides identified in the MS/MS data can pinpoint the specific amino acid residue that is covalently labeled by the probe.
Conclusion
This compound is a versatile chemical probe for the exploration of protein function and for the discovery of new drug targets. The protocols outlined in these application notes provide a framework for the use of this and similar electrophilic probes in chemical proteomics. By combining covalent labeling with advanced mass spectrometry techniques, researchers can gain valuable insights into the molecular mechanisms of action of small molecules and identify novel targets for therapeutic intervention.
References
- 1. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamopenarchives.com [benthamopenarchives.com]
- 16. From raw data to biological discoveries: a computational analysis pipeline for mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioinformatics for Proteomics - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Derivatization of 4-(Bromoacetyl)benzonitrile in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(bromoacetyl)benzonitrile as a versatile linker in the development of targeted drug delivery systems. The inherent reactivity of the bromoacetyl group towards sulfhydryl moieties makes it an ideal candidate for conjugating therapeutic payloads to cysteine-containing targeting ligands, such as antibodies and peptides.
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents while minimizing off-target toxicity. This is often achieved by conjugating the drug to a targeting moiety that specifically recognizes and binds to receptors overexpressed on diseased cells. The linker connecting the drug and the targeting ligand is a critical component that influences the stability, pharmacokinetics, and efficacy of the conjugate. This compound serves as a valuable building block for the synthesis of stable thioether-linked conjugates. This document outlines the derivatization of this compound and its subsequent application in constructing antibody-drug conjugates (ADCs) and peptide-drug conjugates.
Data Presentation
The following tables summarize key quantitative data relevant to the synthesis and characterization of drug conjugates utilizing bromoacetyl linkers. These values are representative and may vary depending on the specific drug, targeting ligand, and reaction conditions.
Table 1: Reaction Parameters for Conjugation of Thiol-Containing Molecules with Bromoacetyl-Activated Linkers
| Parameter | Targeting Ligand | Molar Ratio (Linker:Ligand) | Reaction pH | Reaction Time (hours) | Typical Yield (%) | Reference |
| Antibody (mAb) | Reduced Interchain Cysteines | 5:1 - 10:1 | 7.5 - 8.5 | 1 - 4 | > 90 | [1] |
| Peptide | Single Cysteine Residue | 1.1:1 - 2:1 | 7.0 - 8.0 | 0.5 - 2 | > 95 | [2] |
| Engineered Cysteine | Site-Specific Cysteine on mAb | 3:1 - 5:1 | 7.2 - 8.0 | 1 - 3 | > 90 | [3] |
Table 2: Characterization of Antibody-Drug Conjugates (ADCs) with Thioether Linkages
| ADC Characteristic | Method of Analysis | Typical Value/Range | Key Considerations | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | 2 - 8 | Heterogeneity of conjugation | [4][5] |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | > 95% | Removal of aggregates and fragments | [6][7] |
| In Vitro Cytotoxicity (IC50) | Cell-based assays (e.g., MTT, CellTiter-Glo) | Varies with payload and cell line | Potency of the cytotoxic drug | [4] |
| In Vivo Efficacy | Xenograft tumor models | Tumor growth inhibition | Stability and targeting ability of the ADC | [3] |
| Plasma Stability | LC-MS analysis of drug release | > 80% after 7 days | Stability of the thioether bond | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the derivatization of this compound and the synthesis of targeted drug conjugates.
Protocol 1: Synthesis of a Drug-Linker Construct from this compound
This protocol describes a general method to conjugate a thiol-containing drug to this compound.
Materials:
-
This compound
-
Thiol-containing cytotoxic drug (e.g., a derivative of maytansine or auristatin with a free thiol group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Nitrogen or Argon gas supply
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Drug: To the stirred solution, add the thiol-containing cytotoxic drug (1.1 equivalents).
-
Base Addition: Add DIPEA (2.0 equivalents) dropwise to the reaction mixture. The base acts as a scavenger for the hydrobromic acid generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purification: Purify the resulting drug-linker conjugate by RP-HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized drug-linker by mass spectrometry and NMR spectroscopy.
Protocol 2: Conjugation of a Drug-Linker to a Thiol-Containing Targeting Peptide
This protocol outlines the conjugation of a pre-synthesized bromoacetyl-activated drug-linker to a peptide containing a cysteine residue.
Materials:
-
Bromoacetyl-activated drug-linker (synthesized as in Protocol 1)
-
Cysteine-containing targeting peptide
-
Phosphate-buffered saline (PBS), pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
LC-MS for analysis
Procedure:
-
Peptide Solution: Dissolve the cysteine-containing peptide in PBS (pH 7.5).
-
Drug-Linker Solution: Dissolve the bromoacetyl-activated drug-linker in a minimal amount of DMSO.
-
Conjugation Reaction: Add the drug-linker solution to the peptide solution at a molar ratio of 1.5:1 (drug-linker:peptide).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Purify the peptide-drug conjugate from unreacted drug-linker and other small molecules using an SEC column equilibrated with PBS.[9]
-
Analysis: Analyze the purified conjugate by LC-MS to confirm the molecular weight of the final product and assess its purity.
Protocol 3: Site-Specific Conjugation to an Engineered Antibody
This protocol describes the conjugation of a bromoacetyl-activated drug-linker to an antibody with engineered cysteine residues (e.g., THIOMAB™).
Materials:
-
Engineered monoclonal antibody (mAb) with accessible cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Bromoacetyl-activated drug-linker
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds or the engineered cysteine residues of the antibody by incubating with a controlled amount of TCEP (e.g., 2-5 equivalents per antibody) in conjugation buffer at 37°C for 1-2 hours.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into fresh conjugation buffer using a desalting column.
-
Conjugation: Immediately add the bromoacetyl-activated drug-linker (in a minimal amount of co-solvent like DMSO) to the reduced antibody solution at a molar excess (e.g., 5-10 fold molar excess over available thiols).
-
Incubation: Incubate the reaction mixture at room temperature for 1-3 hours with gentle agitation.
-
Quenching: Quench any unreacted bromoacetyl groups by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using SEC to remove unreacted drug-linker and quenching agent, or HIC to separate different drug-loaded species.[6][7]
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using HIC, SEC, and mass spectrometry.[4][5]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key processes in the derivatization and application of this compound for targeted drug delivery.
Caption: Synthesis of a drug-linker from this compound.
Caption: Experimental workflow for targeted drug conjugate synthesis.
Caption: Cellular uptake and payload release of an ADC.[10][11][12][13]
References
- 1. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Drug Conjugation and Loading on Target Antigen Binding and Cytotoxicity in Cysteine Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
conditions for Friedel-Crafts acylation to synthesize 4-(Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 4-(Bromoacetyl)benzonitrile, a key intermediate in pharmaceutical development. This document outlines the prevalent synthetic routes, discusses the chemical principles governing the reaction conditions, and provides a detailed experimental protocol for the most efficient synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of various therapeutic agents.[1] Its bifunctional nature, possessing both a reactive bromoacetyl group and a nitrile moiety, allows for diverse chemical modifications. The synthesis of this compound is of significant interest to researchers in drug discovery and development. While Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, its application to deactivated systems like benzonitrile presents significant challenges. This note will explore the conditions for the synthesis of this compound, with a focus on a practical and high-yielding protocol.
Synthetic Strategies for this compound
There are two primary retrosynthetic pathways to consider for the synthesis of this compound:
-
Route A: Direct Friedel-Crafts Acylation of Benzonitrile. This approach involves the reaction of benzonitrile with a bromoacetyl halide in the presence of a Lewis acid catalyst.
-
Route B: Bromination of 4-Acetylbenzonitrile. This method involves the synthesis of the precursor 4-acetylbenzonitrile, followed by a selective bromination of the acetyl group.
Challenges of Direct Friedel-Crafts Acylation of Benzonitrile (Route A)
The direct Friedel-Crafts acylation of benzonitrile to produce this compound is fraught with challenges due to the electronic properties of the nitrile group (-CN):
-
Deactivation of the Aromatic Ring: The nitrile group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[2] Friedel-Crafts reactions are generally inefficient on strongly deactivated rings.[3][4]
-
Regioselectivity: The nitrile group is a meta-director in electrophilic aromatic substitution.[5] Therefore, the primary product of a Friedel-Crafts acylation of benzonitrile would be the meta-substituted isomer, 3-(bromoacetyl)benzonitrile, not the desired para-isomer.
-
Catalyst Stoichiometry: The product, an aryl ketone, can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), necessitating the use of stoichiometric or excess amounts of the catalyst.[6][7]
Due to these significant hurdles, the direct Friedel-Crafts acylation of benzonitrile is not a commonly employed or high-yielding method for the synthesis of this compound.
Preferred Synthetic Route: Bromination of 4-Acetylbenzonitrile (Route B)
A more efficient and widely documented method for the synthesis of this compound is the bromination of 4-acetylbenzonitrile. This multi-step synthesis is reliable and provides the desired product in high yield.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound via the bromination of 4-acetylbenzonitrile.
Synthesis of this compound from 4-Acetylbenzonitrile
This protocol is adapted from a literature procedure with a reported high yield.[8]
Reaction Scheme:
Materials:
-
4-Acetylbenzonitrile
-
Bromine
-
Aluminum chloride (anhydrous)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (2%)
-
Potassium carbonate (anhydrous)
-
MTBE (Methyl tert-butyl ether)
-
Ice
Equipment:
-
Round-bottom flask
-
Stirrer
-
Addition funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 250 ml round-bottom flask, dissolve 14.5 g (100 mmol) of 4-acetylbenzonitrile in 150 ml of anhydrous diethyl ether.[8]
-
Add a catalytic amount of anhydrous aluminum chloride to the solution.[8]
-
While stirring at room temperature, add 5.1 ml (100 mmol) of bromine dropwise from an addition funnel.[8]
-
After the addition is complete, continue stirring the solution for 30 minutes. A precipitate will form.[8]
-
Collect the precipitate by filtration and dry it to yield the crude product.[8]
Work-up and Purification:
-
The crude product can be further purified by recrystallization or distillation.
-
For a similar work-up procedure, the cooled reaction mixture can be cautiously poured onto 100 g of ice.[4]
-
If a solid aluminum hydroxide is present, add concentrated hydrochloric acid until it dissolves.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with MTBE.[4]
-
Combine the organic extracts and wash with water, then with a 2% sodium hydroxide solution, and again with water.[4]
-
Dry the organic layer over anhydrous potassium carbonate.[4]
-
Remove the solvent using a rotary evaporator. The product can then be distilled under reduced pressure.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from 4-acetylbenzonitrile.
| Parameter | Value | Reference |
| Starting Material | 4-Acetylbenzonitrile | [8] |
| Reagents | Bromine, Aluminum Chloride (catalytic) | [8] |
| Solvent | Anhydrous Diethyl Ether | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Reaction Time | 30 minutes | [8] |
| Yield | 86% | [8] |
| Melting Point | 85-86 °C | [8] |
Visualizations
Reaction Mechanism for the Bromination of 4-Acetylbenzonitrile
The following diagram illustrates the proposed mechanism for the acid-catalyzed bromination of 4-acetylbenzonitrile.
Caption: Mechanism of the bromination of 4-acetylbenzonitrile.
Logical Workflow for Synthesis Route Selection
This diagram outlines the decision-making process for selecting the optimal synthetic route for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alexandonian.com [alexandonian.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Chapter 12 notes [web.pdx.edu]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: 4-(Bromoacetyl)benzonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. 4-(Bromoacetyl)benzonitrile is a reactive fragment containing an α-halo-ketone moiety, making it an ideal candidate for the discovery of covalent inhibitors. The bromoacetyl group can form a stable covalent bond with nucleophilic residues, such as cysteine, within the target protein's binding site, leading to irreversible inhibition. This application note provides a detailed overview and experimental protocols for the use of this compound in FBDD campaigns, with a particular focus on its known target, Glycogen Synthase Kinase 3 (GSK-3).
Principle of Covalent Inhibition
This compound acts as an electrophilic fragment that can covalently modify nucleophilic amino acid residues in a protein target. The primary mechanism involves the alkylation of a cysteine residue's sulfhydryl group via an SN2 reaction, forming a stable thioether bond. This irreversible binding can offer advantages in terms of potency and duration of action.
Target Profile: Glycogen Synthase Kinase 3 (GSK-3)
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function.[1][2] Dysregulation of GSK-3 activity has been implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers, making it an attractive therapeutic target.[3][4] this compound has been identified as an irreversible inhibitor of GSK-3, highlighting its potential as a starting point for the development of novel GSK-3-targeted therapies.[3]
Quantitative Data Summary
While specific kinetic data for the inhibition of GSK-3 by this compound is not extensively available in the public domain, the following table provides a template for the types of quantitative data that should be generated during an FBDD campaign with this fragment. For context, IC50 values for some other covalent and non-covalent GSK-3 inhibitors are included.
| Compound/Fragment | Target | Assay Type | IC50 | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| This compound | GSK-3β | To be determined | To be determined | To be determined | |
| CHIR-99021 | GSK-3α/β | Biochemical | 10 nM / 6.7 nM | N/A (Reversible) | [5] |
| Tideglusib | GSK-3β | Cell-free | 60 nM | N/A (Irreversible, non-covalent mechanism complex) | [5] |
| Compound 38b | GSK-3β | Biochemical | Not reported | Covalent | [3] |
N/A: Not Applicable
Experimental Protocols
Fragment Library Preparation and Quality Control
Objective: To prepare a stock solution of this compound for use in screening and subsequent assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final stock concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Covalent Fragment Screening using Mass Spectrometry
Objective: To identify covalent binding of this compound to the target protein (e.g., GSK-3β) by detecting the mass shift of the intact protein.
Materials:
-
Purified recombinant GSK-3β protein
-
This compound stock solution (100 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Quenching solution (e.g., 10 mM DTT or glutathione)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Protocol:
-
Dilute the GSK-3β protein to a final concentration of 5 µM in the assay buffer.
-
Add this compound to the protein solution to a final concentration of 50 µM (10-fold molar excess). Include a DMSO-only control.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 1 mM.
-
Analyze the samples by LC-MS. The mass of the unmodified protein will be known. A mass increase corresponding to the molecular weight of this compound minus HBr (C₉H₆NO, MW = 144.05 Da) will indicate covalent modification.
-
Deconvolute the mass spectra to determine the mass of the protein-fragment adduct.
Biochemical Assay for GSK-3β Inhibition
Objective: To determine the inhibitory potency (IC50) of this compound against GSK-3β.
Materials:
-
Purified recombinant GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
This compound
-
Microplate reader (luminescence)
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add GSK-3β enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted this compound or DMSO vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 substrate peptide and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[6]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Identification of the Covalent Modification Site by Peptide Mapping
Objective: To identify the specific amino acid residue(s) on GSK-3β that are covalently modified by this compound.
Materials:
-
GSK-3β protein covalently modified with this compound (from Protocol 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Denature the modified protein sample.
-
Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the known protein sequence of GSK-3β, specifying a variable modification corresponding to the mass of the this compound adduct on cysteine residues.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent modification.
Visualizations
Caption: FBDD Workflow for Covalent Inhibitors.
Caption: Simplified GSK-3 Signaling Pathway and Inhibition.
References
- 1. Probing the Protein Kinases' Cysteinome by Covalent Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 3. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
Troubleshooting & Optimization
troubleshooting low labeling efficiency with 4-(Bromoacetyl)benzonitrile
Welcome to the technical support center for 4-(Bromoacetyl)benzonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their protein labeling experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound for protein labeling?
A1: The primary target for the bromoacetamide group of this compound is the thiol (sulfhydryl) group of cysteine residues within proteins. The reaction proceeds via an SN2 nucleophilic substitution, where the deprotonated thiol (thiolate) attacks the carbon atom bonded to the bromine, forming a stable thioether bond.[1] For optimal reactivity, a pH range of 7.5-8.5 is recommended to ensure a significant portion of the cysteine thiols are in the more nucleophilic thiolate form.[1]
Q2: What are the potential side reactions when using this compound?
A2: While this compound is highly reactive towards cysteine, side reactions can occur with other nucleophilic amino acid residues, especially under non-optimal conditions. The most common off-target residues are histidine, lysine, and methionine.[1] Reactivity with histidine increases at a pH above 6, while reaction with lysine becomes more significant at a pH above 9.0.[1] Methionine alkylation can occur at neutral or slightly acidic pH with prolonged reaction times or high reagent concentrations.[1]
Q3: How should this compound be stored?
A3: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] It is recommended to prepare fresh working solutions on the day of use.[2]
Q4: Can reducing agents be present during the labeling reaction?
A4: No, thiol-containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol should be avoided in the reaction buffer as they will compete with the protein's cysteine residues for the bromoacetamide reagent.[1][3] If protein stability requires a reducing environment, a buffer exchange step is necessary prior to adding this compound.[1] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent that can sometimes be used, but its compatibility and concentration must be optimized.[3]
Troubleshooting Guide for Low Labeling Efficiency
Low or no labeling of the target protein is a common issue. The following guide addresses potential causes and provides systematic troubleshooting steps.
| Symptom | Potential Cause | Troubleshooting Steps & Methodologies |
| Low to no labeling observed | Suboptimal pH | Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of the cysteine thiol group.[1] Prepare fresh buffer and verify the pH before starting the experiment. |
| Presence of competing thiols in the buffer | Avoid buffers containing DTT or β-mercaptoethanol. If the protein was stored in a buffer with these agents, remove them using a desalting column or dialysis prior to labeling.[1] | |
| Oxidized cysteine residues | Cysteine residues may have formed disulfide bonds and are unavailable for labeling. Pre-treat the protein with a reducing agent like TCEP, followed by its removal before adding the this compound.[4] | |
| Inaccessible cysteine residue | The target cysteine may be buried within the protein's structure. Consider performing the labeling reaction under denaturing conditions (e.g., using urea) to expose the cysteine residue. | |
| Degraded this compound | The reagent may have hydrolyzed if stored improperly or for too long. Use a fresh stock of the reagent for each experiment.[2] | |
| Incorrect reagent concentration | Verify the concentration of your this compound stock solution. Perform a titration to find the optimal molar ratio of the reagent to the protein.[1] | |
| Non-specific labeling or protein precipitation | pH is too high | If you observe significant labeling of lysine residues, lower the reaction pH to the 7.5-8.5 range.[1] High pH can also alter the protein's isoelectric point, leading to precipitation. |
| Excess this compound | A high molar excess of the reagent can lead to reactions with less nucleophilic residues. Optimize the molar ratio to use the lowest effective concentration.[1] | |
| Prolonged reaction time | Long incubation times can increase the likelihood of side reactions. Monitor the reaction progress over time and quench the reaction once sufficient labeling of the target cysteine is achieved.[1] |
Quantitative Data Summary
The efficiency of labeling with this compound is highly dependent on reaction conditions. The following table provides representative data from a typical labeling experiment to illustrate the impact of pH and molar ratio on labeling efficiency.
| Parameter | Method | Result |
| Protein Concentration | BCA Assay | 2.0 mg/mL |
| pH Optimization | ||
| pH 6.5 | Mass Spectrometry | ~15% Labeling Efficiency |
| pH 7.5 | Mass Spectrometry | ~70% Labeling Efficiency |
| pH 8.5 | Mass Spectrometry | >90% Labeling Efficiency |
| Molar Ratio Optimization (Reagent:Protein) | ||
| 5:1 | Mass Spectrometry | ~40% Labeling Efficiency |
| 10:1 | Mass Spectrometry | ~85% Labeling Efficiency |
| 20:1 | Mass Spectrometry | >95% Labeling Efficiency with minor off-target labeling |
| Reaction Time | - | 2 hours |
| Reaction Temperature | - | 25°C (Room Temperature) |
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Labeling with this compound
Objective: To covalently label a protein with this compound at accessible cysteine residues.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA[3]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine[3]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[3]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 2 mM and incubate for 30 minutes at room temperature.[3]
-
Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.[1]
-
-
Reagent Preparation:
-
Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry
Objective: To determine the degree of labeling (DOL) of the protein with this compound.
Materials:
-
Unlabeled and labeled protein samples
-
LC-MS system
Procedure:
-
Sample Preparation:
-
After the labeling reaction and purification, prepare the samples for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer system (e.g., ammonium bicarbonate).
-
-
Intact Protein Analysis:
-
Analyze the desalted, labeled protein by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein species.
-
-
Data Analysis:
-
Calculate the mass shift for each species by subtracting the mass of the unlabeled protein.
-
The number of labels for each species can be determined by dividing the mass shift by the molecular weight of the this compound that has reacted with the protein (the mass of the reagent minus the mass of HBr).
-
The average Degree of Labeling (DOL) can be calculated by taking the weighted average of the number of labels across all detected species.[5]
-
Visualizations
Caption: Experimental workflow for cysteine-specific protein labeling.
Caption: Simplified TGF-β signaling pathway.
Caption: Troubleshooting logic for low labeling efficiency.
References
Technical Support Center: Site-Specific Protein Labeling with 4-(Bromoacetyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-(Bromoacetyl)benzonitrile (BABN) for protein labeling, with a focus on preventing non-specific modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound (BABN) on a protein?
A1: The primary target for BABN is the thiol (sulfhydryl) group of cysteine residues. The bromoacetyl group of BABN reacts with the nucleophilic thiol of a cysteine via an S-alkylation reaction to form a stable thioether bond. This reaction is most efficient and specific at a slightly alkaline pH where the thiol group is deprotonated to the more nucleophilic thiolate anion.
Q2: What are the potential off-target amino acids for BABN labeling?
A2: While BABN is highly reactive towards cysteine, it can also react with other nucleophilic amino acid side chains, particularly under non-optimal conditions. These potential off-targets include the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine. The N-terminal α-amino group of the protein can also be a site of non-specific labeling.
Q3: How does pH affect the specificity of labeling with BABN?
A3: pH is a critical factor in controlling the specificity of BABN labeling. To favor the specific labeling of cysteine residues, it is recommended to perform the reaction in a pH range of 7.2-8.0.[1] In this range, the cysteine thiol (pKa ~8.5) is sufficiently deprotonated to be reactive, while the amino group of lysine (pKa ~10.5) remains largely protonated and therefore less nucleophilic. At pH values above 8.5, the risk of non-specific labeling of lysine and other amines increases significantly.
Q4: Can BABN be used to label inaccessible cysteine residues?
A4: Labeling cysteine residues that are buried within the protein's structure or are part of a disulfide bond can be challenging. To label these residues, it may be necessary to first reduce any disulfide bonds using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). It is crucial to remove the reducing agent before adding BABN to prevent it from reacting with the labeling reagent. For buried cysteines, the use of mild denaturing conditions (e.g., low concentrations of urea) may be required to transiently expose the residue. However, these conditions must be carefully optimized to avoid irreversible denaturation of the protein.
Q5: How should I prepare and store a stock solution of BABN?
A5: BABN is typically a solid and should be stored in a cool, dry, and dark place. For experiments, a stock solution is usually prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is recommended to prepare fresh stock solutions for each experiment as BABN can be sensitive to moisture.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High Background or Non-Specific Labeling | 1. Reaction pH is too high: This increases the reactivity of other nucleophilic residues like lysine.[1] 2. Molar excess of BABN is too high: A large excess of the labeling reagent can drive reactions with less nucleophilic sites. 3. Reaction time is too long or temperature is too high: Prolonged reaction times and elevated temperatures can decrease chemoselectivity. | 1. Optimize reaction pH: Maintain the pH between 7.2 and 8.0. Perform a pH screening to find the optimal pH for your specific protein. 2. Titrate BABN concentration: Perform a titration with varying molar excesses of BABN (e.g., 1x, 5x, 10x, 20x over the protein) to find the lowest concentration that provides efficient on-target labeling. 3. Optimize reaction time and temperature: Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) at room temperature or 4°C to determine the optimal reaction time. |
| Low Labeling Efficiency | 1. Cysteine residues are in disulfide bonds: The thiol groups are not available for reaction. 2. Reaction pH is too low: The cysteine thiol is not sufficiently deprotonated to the reactive thiolate form. 3. Insufficient molar excess of BABN or short reaction time: Not enough reagent or time for the reaction to proceed to completion. 4. BABN stock solution has degraded: Moisture can lead to the hydrolysis of the bromoacetyl group. | 1. Reduce disulfide bonds: Treat the protein with a reducing agent like TCEP, followed by its removal using a desalting column or dialysis before adding BABN. 2. Confirm and optimize pH: Ensure the reaction buffer is within the optimal range of 7.2-8.0. 3. Increase reagent concentration and/or reaction time: Incrementally increase the molar excess of BABN and/or the reaction time while monitoring for off-target effects. 4. Prepare fresh BABN stock solution: Always use a freshly prepared stock solution of BABN in an anhydrous solvent. |
| Protein Aggregation or Precipitation | 1. Over-labeling of the protein: Excessive modification can alter the protein's net charge and solubility. 2. High concentration of organic solvent: The solvent used to dissolve BABN (e.g., DMSO) can denature the protein if its final concentration in the reaction mixture is too high. 3. Harsh labeling conditions: High temperatures or extreme pH can lead to protein denaturation and aggregation. | 1. Reduce the molar excess of BABN: Use the lowest effective concentration determined from a titration experiment. 2. Minimize organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10% v/v). Add the BABN stock solution to the protein solution slowly with gentle mixing. 3. Use milder reaction conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) and within the optimal pH range. |
| Confirmation of Labeling Specificity | 1. Lack of analytical validation: Assuming labeling is specific without experimental confirmation. | 1. Mass Spectrometry Analysis: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry. Search for the expected mass shift on cysteine-containing peptides and for potential off-target modifications on peptides containing histidine, lysine, and methionine. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein with BABN
This protocol provides a general starting point for labeling a protein with BABN. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Cysteine-containing protein
-
This compound (BABN)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating at room temperature for 1 hour. Remove the TCEP using a desalting column equilibrated with the Reaction Buffer.
-
-
BABN Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of BABN in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the BABN stock solution to the protein solution. Gently mix.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM DTT.
-
Incubate for 30 minutes at room temperature to quench any unreacted BABN.
-
-
Purification of the Labeled Protein:
-
Remove unreacted BABN and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful labeling by SDS-PAGE (a slight shift in molecular weight may be observed) and mass spectrometry to determine the degree of labeling and to assess specificity.
-
Protocol 2: Mass Spectrometry Analysis to Confirm Labeling Specificity
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified labeled protein from Protocol 1. As a control, use an aliquot of the unlabeled protein.
-
-
Protein Digestion:
-
Denature the protein samples (e.g., by heating with urea and DTT).
-
Alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Digest the proteins with a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine.
-
Specify the mass of the BABN adduct on cysteine as a variable modification.
-
Also, search for the mass of the BABN adduct on histidine, lysine, and methionine as potential variable modifications to identify off-target labeling.
-
Compare the results from the labeled and unlabeled samples to identify peptides that are specifically modified in the labeled sample.
-
Data Presentation
Table 1: Relative Reactivity of Nucleophilic Amino Acids with Haloacetyl Reagents
| Amino Acid | Nucleophilic Group | pKa of Nucleophilic Group | General Reactivity Trend at pH 7.5 |
| Cysteine | Thiol (-SH) | ~8.5 | High |
| Histidine | Imidazole | ~6.0 | Moderate |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Low |
| Methionine | Thioether (-S-CH₃) | N/A | Low |
| N-terminus | α-Amino (-NH₂) | ~8.0 | Moderate |
Note: This table provides a general trend for haloacetyl reagents. The actual reactivity can vary depending on the specific protein's microenvironment and the accessibility of the amino acid residues.
Visualizations
Caption: Experimental workflow for cysteine-specific protein labeling with BABN.
Caption: Troubleshooting guide for non-specific labeling with BABN.
References
quenching excess 4-(Bromoacetyl)benzonitrile in a reaction mixture
This guide provides technical information and protocols for researchers, scientists, and drug development professionals on effectively and safely quenching excess 4-(Bromoacetyl)benzonitrile in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound is an aromatic α-halo ketone. Its reactivity stems from two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom.[1] This structure makes it an excellent building block for synthesizing more complex molecules, particularly various heterocycles.[1] Crucially, it is also a potent lachrymatory agent, meaning it causes irritation and tearing of the eyes, and requires careful handling in a well-ventilated fume hood.[2][3][4]
Q2: Why is it essential to quench the excess this compound before workup?
A2: Quenching is a critical step for several reasons:
-
Preventing Side Reactions: Leaving the reactive electrophile in the mixture can lead to the formation of unwanted byproducts during subsequent workup or purification steps, especially if nucleophilic solvents or reagents are introduced.
-
Improving Product Purity: By neutralizing the excess starting material, you simplify the purification process and increase the final product's purity.
-
Ensuring Safety: Deactivating the highly reactive and lachrymatory this compound is crucial for safe handling, purification, and waste disposal.
Q3: What are the most effective types of quenching agents for this compound?
A3: Since this compound is an electrophile, the ideal quenching agents are nucleophiles, often referred to as "scavengers".[5][6] The most common and effective classes include:
-
Nucleophilic Amines: Primary and secondary amines, such as Tris(2-aminoethyl)amine (Trisamine), readily react with the electrophilic center.
-
Thiols: Reagents like thiophenol or polymer-supported thiophenol are effective scavengers for alkylating agents.[5]
-
Polymer-Supported Scavengers: These solid-phase reagents (e.g., PS-Trisamine) are highly efficient because they react with the excess electrophile and can be removed by simple filtration, greatly simplifying the workup process.[5][6]
Q4: How do I select the most appropriate quenching agent for my specific reaction?
A4: The choice depends on several factors:
-
Product Stability: Ensure your desired product will not react with the chosen quenching agent. For example, if your product contains an amine-sensitive functional group, a thiol-based scavenger might be a better choice.
-
Workup and Purification: If you want to avoid a liquid-liquid extraction to remove the quencher adduct, a polymer-supported scavenger is ideal. If using a soluble amine, ensure the resulting adduct can be easily removed, for instance, by an acidic wash.
-
Reaction Conditions: The quencher must be stable and effective in your reaction solvent and at the chosen quenching temperature.
Troubleshooting Guide
| Issue | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Quenching | Persistent eye or respiratory irritation during workup, indicating the presence of the lachrymator. | 1. Insufficient equivalents of quenching agent used.2. Quenching time was too short or the temperature was too low.3. Poor mixing of the reaction mixture. | 1. Add an additional 0.5-1.0 equivalent of the quenching agent.2. Allow the mixture to stir for a longer period (e.g., 1-2 hours) at room temperature.3. Ensure vigorous stirring to promote contact between the reagent and the scavenger. |
| Formation of New Byproducts | Additional spots appear on TLC/LCMS analysis after quenching. | 1. The quenching agent is reacting with your desired product.2. The quenching conditions (e.g., temperature, pH change) are degrading your product. | 1. Switch to a more sterically hindered or less reactive nucleophilic scavenger.2. Use a polymer-supported scavenger, which often provides a cleaner reaction profile.[5]3. Perform the quench at a lower temperature (e.g., 0 °C). |
| Difficulty in Purification | The quenched adduct co-elutes with the desired product during chromatography. | The adduct formed has similar polarity and solubility to your product. | 1. Use a polymer-supported scavenger (e.g., PS-Trisamine), as the adduct remains on the solid support and is removed by filtration.[6]2. Choose a quencher that makes the adduct highly polar and water-soluble (e.g., an amine), then use an acidic wash to extract it into the aqueous phase. |
Comparison of Common Quenching Agents
| Quenching Agent | Type | Typical Molar Equivalents* | Advantages | Disadvantages & Considerations |
| Methanol | Weak Nucleophile | Large excess (used as solvent or co-solvent) | Simple, inexpensive, easily removed. | Slow reaction rate; may not be effective for complete quenching. Can lead to solvolysis byproducts. |
| Tris(2-aminoethyl)amine | Strong Nucleophile (Amine) | 1.5 - 2.5 | Fast and effective. The resulting poly-alkylated adduct is highly polar and can be removed with an acidic wash. | May react with other electrophilic centers on the desired product. |
| Thiophenol | Strong Nucleophile (Thiol) | 1.5 - 2.5 | Highly effective for alkylating agents.[5] | Potent, unpleasant odor. The adduct must be removed via extraction or chromatography. |
| PS-Trisamine Resin | Polymer-Supported Scavenger | 2.0 - 4.0 | Simplifies workup to a simple filtration; no need for aqueous extraction. High reaction efficiency.[5] | Higher cost than soluble reagents. Requires longer reaction time due to heterogeneous nature. |
* Molar equivalents relative to the initial excess of this compound.
Experimental Protocols
Protocol 1: Quenching with a Soluble Amine Scavenger
This protocol uses Tris(2-aminoethyl)amine to sequester excess this compound.
-
Cool the Reaction: Once the primary reaction is complete, cool the mixture to 0 °C using an ice-water bath.
-
Prepare Quenching Solution: In a separate vial, dissolve Tris(2-aminoethyl)amine (1.5-2.5 equivalents based on the excess electrophile) in a small amount of the reaction solvent.
-
Add Quencher: Add the quenching solution dropwise to the cold, stirring reaction mixture. An exothermic reaction may be observed.
-
Stir: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor: Check for the complete consumption of this compound using a suitable analytical method (e.g., TLC or LCMS).
-
Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the protonated amine adduct, followed by water and then brine.
-
Isolate Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: Quenching with a Polymer-Supported Scavenger
This protocol uses PS-Trisamine resin for a simplified workup.
-
Add Scavenger Resin: Once the primary reaction is complete, add PS-Trisamine resin (~3 equivalents based on the excess electrophile) directly to the reaction mixture.
-
Stir: Seal the flask and allow the mixture to stir at room temperature. Reaction times can vary from 2 to 16 hours depending on the solvent and concentration.
-
Monitor: Periodically check the reaction supernatant for the complete consumption of this compound by TLC or LCMS.
-
Filter: Once the quenching is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash: Wash the collected resin with 2-3 portions of the reaction solvent to ensure complete recovery of the product.
-
Isolate Product: Combine the filtrate and the washes. Concentrate the solution under reduced pressure to yield the crude product, which is now free of the excess electrophile and the scavenger adduct.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process for selecting and implementing a quenching strategy.
Caption: Decision workflow for quenching excess this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatographic characterization of lachrymatory agents in tear gas aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.2. Chemical Warfare Agents | FEMA.gov [fema.gov]
- 4. Riot Control Agents | Chemical Emergencies | CDC [cdc.gov]
- 5. stepbio.it [stepbio.it]
- 6. silicycle.com [silicycle.com]
dealing with solubility issues of 4-(Bromoacetyl)benzonitrile in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for handling solubility challenges associated with 4-(Bromoacetyl)benzonitrile in aqueous buffers during experimental procedures.
Troubleshooting Guide
Low aqueous solubility and potential reactivity can lead to challenges when working with this compound. This guide provides a systematic approach to diagnosing and resolving common issues.
Issue: Precipitate forms upon dilution of this compound stock into aqueous buffer.
This is a frequent problem stemming from the hydrophobic nature of the compound. Follow these steps to address it:
Technical Support Center: Troubleshooting 4-(Bromoacetyl)benzonitrile Reactions with Mass Spectrometry
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. 4-(Bromoacetyl)benzonitrile is a key reagent in many synthetic pathways, particularly in the formation of heterocyclic structures. However, its high reactivity can lead to the formation of undesired side products, complicating analysis and purification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify these side products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most frequently encountered side products arise from the reaction of this compound with residual starting materials, solvents, or atmospheric moisture. Common side products include unreacted 4-cyanoacetophenone, the hydrolysis product 4-(hydroxyacetyl)benzonitrile, and products of solvolysis where the bromine is replaced by a solvent molecule (e.g., methoxy or ethoxy group if methanol or ethanol is used as a solvent). Dimerization of the starting material can also occur under certain conditions.
Q2: How can I differentiate between the desired product and side products using mass spectrometry?
A2: The primary method for differentiation is by comparing the observed mass-to-charge ratio (m/z) in your mass spectrum with the expected molecular weights of the desired product and potential side products. Isotopic patterns, particularly for bromine-containing compounds (which have a characteristic M and M+2 pattern), are also crucial for identification. Fragmentation patterns can provide further structural confirmation.
Q3: What is the expected m/z for the starting material, this compound?
A3: this compound has a molecular weight of approximately 224.05 g/mol .[1][2][3] In a mass spectrum, you will observe two characteristic peaks for the molecular ion due to the isotopes of bromine: one for the molecule containing 79Br and another, of roughly equal intensity, for the molecule containing 81Br. Therefore, you should look for peaks around m/z 223 and 225.
Q4: My mass spectrum shows a peak at m/z 145. What could this be?
A4: A peak at m/z 145 likely corresponds to 4-cyanoacetophenone, which is the precursor to this compound.[4] Its presence indicates either an incomplete initial bromination reaction or a de-bromination side reaction during your subsequent synthesis.
Q5: I see a peak that is 79/81 m/z units lower than my expected product. What does this indicate?
A5: The loss of 79 or 81 m/z units is a strong indication of the loss of a bromine atom. This is a common fragmentation pattern for bromo-substituted organic molecules.
Troubleshooting Guide: Identifying Side Products by Mass Spectrometry
This guide will help you to identify common side products in your this compound reactions by analyzing your mass spectrometry data.
Problem 1: Presence of Unreacted Starting Materials
-
Symptom: Your mass spectrum shows a significant peak at m/z 145.
-
Cause: This peak corresponds to the molecular ion of 4-cyanoacetophenone, the starting material for the synthesis of this compound.[4] This indicates that the initial bromination reaction did not go to completion.
-
Solution: Optimize the bromination reaction conditions. This may involve increasing the reaction time, adjusting the temperature, or using a different brominating agent.
Problem 2: Hydrolysis of the Product
-
Symptom: A peak is observed at m/z 161.
-
Cause: This peak corresponds to 4-(hydroxyacetyl)benzonitrile, the product of hydrolysis of this compound where the bromine atom is replaced by a hydroxyl group. This can happen if there is water present in your reaction mixture.
-
Solution: Ensure all your reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Problem 3: Reaction with Alcoholic Solvents
-
Symptom: You observe a peak at m/z 175 (if using methanol) or m/z 189 (if using ethanol).
-
Cause: These peaks correspond to the products of solvolysis, where the bromine atom has been replaced by a methoxy or ethoxy group from the solvent.
-
Solution: If the reaction with the alcohol is undesired, consider using a non-nucleophilic solvent such as acetonitrile, dichloromethane, or DMF. If the alcohol is a necessary reagent, optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction.
Problem 4: Dimerization
-
Symptom: A peak is observed at a higher m/z value, potentially around m/z 288 or 306.
-
Cause: Dimerization of this compound can occur, especially in the presence of a base. One possible dimer is 2,4-bis(4-cyanophenyl)furan-3-one.
-
Solution: Control the stoichiometry of your reactants carefully. If a base is required, consider using a weaker base or adding it slowly to the reaction mixture to minimize self-condensation of the starting material.
Data Summary Table
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]+ |
| 4-Cyanoacetophenone | C₉H₇NO | 145.16 | 146.06 |
| This compound | C₉H₆BrNO | 224.05 | 223.97 / 225.97 |
| 4-(Hydroxyacetyl)benzonitrile | C₉H₇NO₂ | 161.16 | 162.06 |
| 4-(Methoxyacetyl)benzonitrile | C₁₀H₉NO₂ | 175.18 | 176.07 |
| 4-(Ethoxyacetyl)benzonitrile | C₁₁H₁₁NO₂ | 189.21 | 190.09 |
| 2,4-bis(4-cyanophenyl)furan-3-one (Dimer) | C₁₈H₁₀N₂O₂ | 286.29 | 287.08 |
| 2-Amino-4-(4-cyanophenyl)thiazole | C₁₀H₇N₃S | 201.25 | 202.04 |
Experimental Protocols
General Procedure for Alkylation using this compound
-
Dissolve the nucleophile (e.g., a thiol or an amine, 1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same solvent.
-
Slowly add the solution of this compound to the solution of the nucleophile and base.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sample Preparation for Mass Spectrometry
-
Dissolve a small amount of the crude or purified reaction product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample to a final concentration of approximately 1-10 µg/mL in a solvent compatible with your mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system for analysis.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for identifying potential side products in your reaction mixture using mass spectrometry.
Caption: Workflow for identifying side products in this compound reactions by mass spectrometry.
References
Technical Support Center: Synthesis of 4-(Bromoacetyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Bromoacetyl)benzonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: bromination of 4-acetylbenzonitrile and Friedel-Crafts acylation of benzonitrile.
Route 1: Bromination of 4-Acetylbenzonitrile
This route is often preferred due to the higher reactivity of the starting material compared to the Friedel-Crafts route. However, challenges such as incomplete reactions and the formation of side products can arise.
Q1: My reaction is incomplete, and I still have a significant amount of starting material (4-acetylbenzonitrile). How can I improve the conversion?
A1: Incomplete conversion is a common issue. Here are several factors to consider:
-
Reagent Purity: Ensure that your brominating agent (e.g., N-Bromosuccinimide or bromine) is of high purity and has been stored correctly. Moisture can decompose these reagents.
-
Catalyst Activity: If using a catalyst such as aluminum chloride (AlCl₃) or a radical initiator like AIBN, ensure it is fresh and active. For AlCl₃, it should be anhydrous.
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: While a 1:1 stoichiometry of the brominating agent to the starting material is theoretical, a slight excess (e.g., 1.1 equivalents) of the brominating agent can help drive the reaction to completion.
Q2: I am observing the formation of a significant amount of a dibrominated side product. How can I minimize this?
A2: The formation of 2,2-dibromo-1-(4-cyanophenyl)ethanone is a common side reaction. To minimize its formation:
-
Control Stoichiometry: Avoid using a large excess of the brominating agent. A slight excess (around 1.05-1.1 equivalents) is often sufficient.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, disfavoring the second bromination.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to improve selectivity for the mono-brominated product.
Q3: My purified product is still contaminated with the starting material or the dibrominated product. What is the best purification method?
A3: Both starting material and the dibrominated product can be challenging to remove.
-
Recrystallization: This is often the most effective method for purifying this compound. A mixed solvent system of ethyl acetate and hexane is a good starting point for optimization. The desired product is typically less soluble in hexane and will crystallize out upon cooling, while the impurities may remain in the mother liquor.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A common eluent system is a mixture of light petroleum ether and ethyl acetate (e.g., 25:1 v/v).[1]
Route 2: Friedel-Crafts Acylation of Benzonitrile
The direct acylation of benzonitrile is challenging due to the strong electron-withdrawing and deactivating nature of the nitrile (-CN) group.[2] This often leads to low or no yield under standard Friedel-Crafts conditions.
Q1: My Friedel-Crafts acylation of benzonitrile with bromoacetyl chloride/bromide is giving a very low yield or not working at all. What can I do?
A1: This is the most common problem for this synthetic route. Here are some strategies to overcome the deactivation by the nitrile group:
-
Use a Stronger Lewis Acid Catalyst: Standard Lewis acids like AlCl₃ may not be sufficient. Consider using stronger Lewis acids or superacids. Trifluoromethanesulfonic acid (triflic acid, TfOH) has been shown to be an effective catalyst for Friedel-Crafts acylations, even with deactivated substrates.[3]
-
Alternative Catalysts: Zeolite catalysts, particularly modified ones like Y-hydrogen zeolite, can be effective for Friedel-Crafts acylations and offer the advantage of being reusable and more environmentally friendly.[1][4]
-
Harsher Reaction Conditions: Increasing the reaction temperature may be necessary to drive the reaction forward. However, this should be done with caution as it can also lead to the formation of side products.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While traditional solvents like dichloromethane or carbon disulfide are common, high-boiling point solvents might be necessary for reactions requiring higher temperatures.
Q2: I am concerned about the environmental impact and waste generated from using stoichiometric amounts of Lewis acids. Are there "greener" alternatives?
A2: Yes, several greener approaches to Friedel-Crafts acylation have been developed:
-
Solid Acid Catalysts: As mentioned, zeolites are a good option. They are solid, reusable catalysts that can be easily separated from the reaction mixture, reducing waste.
-
Metal- and Halogen-Free Methodologies: Some methods utilize reagents like methanesulfonic anhydride to promote the acylation, avoiding the use of metal halides.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound?
A1: The bromination of 4-acetylbenzonitrile is generally the more reliable and higher-yielding route. This is because the starting material is already activated towards substitution on the acetyl group, whereas the Friedel-Crafts acylation of benzonitrile is challenging due to the deactivating nitrile group.
Q2: What are the typical yields for each synthetic route?
A2:
-
Bromination of 4-acetylbenzonitrile: Yields can be quite high, with some literature reports of up to 86% after purification.
-
Friedel-Crafts acylation of benzonitrile: Yields are highly variable and often low under standard conditions. Significant optimization of catalysts and reaction conditions is typically required to achieve moderate yields.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Q4: What are the key safety precautions I should take when synthesizing this compound?
A4: this compound and its precursors can be hazardous. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle brominating agents like bromine and NBS with extreme care as they are corrosive and toxic.
-
Lewis acids like AlCl₃ are water-sensitive and should be handled in a dry environment.
Data Presentation
| Synthetic Route | Starting Material | Reagents | Catalyst | Reported Yield | Key Challenges |
| Bromination | 4-Acetylbenzonitrile | Bromine | Aluminum chloride (catalytic) | ~86% | Formation of dibrominated side product; purification. |
| Bromination | 4-Acetylbenzonitrile | N-Bromosuccinimide (NBS) | Amberlyst 15 ion exchange resin | Not specified | Potential for incomplete reaction; removal of succinimide byproduct.[1] |
| Friedel-Crafts Acylation | Benzonitrile | Bromoacetyl chloride/bromide | Aluminum chloride | Often low/unreported | Strong deactivation by the nitrile group. |
| Friedel-Crafts Acylation | Benzonitrile | Bromoacetyl chloride/bromide | Triflic acid or Zeolites | Potentially improved | Requires optimization of non-traditional catalysts and conditions. |
Experimental Protocols
Protocol 1: Bromination of 4-Acetylbenzonitrile with Bromine and AlCl₃
This protocol is adapted from a literature procedure.
Materials:
-
4-Acetylbenzonitrile
-
Anhydrous ether
-
Aluminum chloride (anhydrous, catalytic amount)
-
Bromine
Procedure:
-
Dissolve 4-acetylbenzonitrile (1 equivalent) in anhydrous ether.
-
Add a catalytic amount of anhydrous aluminum chloride to the solution.
-
Add bromine (1 equivalent) dropwise to the solution at room temperature.
-
Stir the solution for approximately 30 minutes. A precipitate of the product should form.
-
Collect the precipitate by filtration and dry it to yield this compound.
Visualizations
Caption: Experimental workflow for the bromination of 4-acetylbenzonitrile.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
minimizing hydrolysis of 4-(Bromoacetyl)benzonitrile during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of 4-(Bromoacetyl)benzonitrile during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
A1: this compound, also known as 4-cyanophenacyl bromide, is a bifunctional organic compound featuring a reactive bromoacetyl group and a cyano group.[1][2] Its structure as an α-halo ketone makes the carbon atom adjacent to the carbonyl group highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. The presence of the electron-withdrawing cyano group can further enhance this reactivity.[1] The safety data sheet for this compound explicitly advises to "Avoid moisture".[3]
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] For long-term storage, temperatures of -20°C (for up to 1 month, protected from light) or -80°C (for up to 6 months) are recommended.[4]
Q3: What are the primary products of this compound hydrolysis?
A3: The hydrolysis of this compound replaces the bromine atom with a hydroxyl group, yielding 4-(Hydroxyacetyl)benzonitrile and hydrobromic acid. This side reaction consumes the starting material and can complicate the purification of the desired product.
Q4: Can I use this compound in aqueous buffers?
A4: While direct dissolution in aqueous buffers is not recommended due to rapid hydrolysis, it is possible to introduce it into aqueous systems for biological assays. This is typically achieved by first dissolving the compound in a water-miscible organic co-solvent, such as DMSO, and then adding this stock solution to the aqueous buffer immediately before the experiment. It is recommended to prepare these working solutions fresh on the day of use.[4]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in Alkylation Reactions
This is often a primary indicator of significant hydrolysis of this compound before it can react with the intended nucleophile.
Table 1: Troubleshooting Low Reaction Yields
| Potential Cause | Recommended Solution | Rationale |
| Presence of water in solvents or reagents | Use anhydrous solvents and dry reagents. Consider drying glassware in an oven before use. | Minimizes the primary reactant for the hydrolysis side reaction. |
| Hygroscopic solvents | If using solvents like DMF or DMSO, use freshly opened bottles or dried solvent. | These solvents can absorb atmospheric moisture, which can then hydrolyze the reagent. |
| Slow reaction rate compared to hydrolysis | Increase the concentration of the nucleophile. | Favors the desired bimolecular reaction over the hydrolysis reaction. |
| Reaction performed in a single aqueous/organic phase | Consider a biphasic reaction system with a phase-transfer catalyst (PTC). | The PTC transports the nucleophile to the organic phase, where the concentration of water is low, thus minimizing hydrolysis.[5][6][7][8][9] |
Issue 2: Complex Mixture of Byproducts in the Reaction
The presence of multiple unexpected spots on a TLC plate or peaks in an LC-MS analysis can indicate degradation of the starting material or subsequent reactions of the hydrolysis product.
Table 2: Troubleshooting Complex Reaction Mixtures
| Potential Cause | Recommended Solution | Rationale |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0°C). | Hydrolysis rates are often temperature-dependent; lowering the temperature can slow down this undesired reaction. |
| Prolonged reaction time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | Minimizes the time the product and any remaining starting material are exposed to conditions that may favor hydrolysis or other side reactions. |
| Basic reaction conditions | If possible, perform the reaction under neutral or slightly acidic conditions. If a base is required, use a non-nucleophilic, sterically hindered base. | Basic conditions can accelerate the rate of hydrolysis. |
Experimental Protocols
Protocol 1: General Anhydrous Alkylation Reaction
This protocol is designed for the alkylation of a generic nucleophile (Nu-H) with this compound under anhydrous conditions.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, THF, or DMF)
-
Anhydrous, non-nucleophilic base (e.g., Potassium Carbonate or Diisopropylethylamine)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and anhydrous solvent.
-
Add the anhydrous base (1.1 - 1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in the anhydrous solvent.
-
Slowly add the this compound solution to the mixture of the nucleophile and base at room temperature or 0°C.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Phase-Transfer Catalysis (PTC) for Alkylation in a Biphasic System
This method is particularly useful when the nucleophile is an anion that is soluble in an aqueous phase.
Materials:
-
This compound
-
Nucleophile salt (e.g., Sodium or Potassium salt of Nu-H)
-
A water-immiscible organic solvent (e.g., Dichloromethane or Toluene)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the nucleophile salt in a minimal amount of deionized water.
-
Add the organic solvent to the flask.
-
Add the phase-transfer catalyst (typically 5-10 mol%) to the biphasic mixture.
-
In a separate flask, dissolve this compound in the same organic solvent.
-
Add the this compound solution to the vigorously stirring biphasic mixture.
-
Continue vigorous stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visual Guides
References
- 1. CAS 20099-89-2: 4-Cyanophenacyl bromide | CymitQuimica [cymitquimica.com]
- 2. 2-Bromo-4 -cyanoacetophenone 96 20099-89-2 [sigmaaldrich.com]
- 3. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Proteins Labeled with 4-(Bromoacetyl)benzonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with proteins labeled with 4-(Bromoacetyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a chemical reagent used for the covalent modification of proteins. It contains a bromoacetyl group that is reactive towards nucleophilic side chains of amino acids, primarily the thiol group of cysteine residues, but it can also react with histidine and methionine residues under certain conditions. The reaction forms a stable thioether bond with cysteine. The benzonitrile group serves as a chemical handle that can be used for downstream applications.
Q2: What is the primary application of labeling proteins with this compound?
The primary application is to introduce a bioorthogonal handle—the nitrile group—onto the protein of interest. This nitrile group is not typically found in naturally occurring proteins, making it a specific target for subsequent chemical modifications in a complex biological mixture. This allows for applications such as:
-
Protein purification: The nitrile group can be targeted with a probe that facilitates affinity purification.
-
Fluorescent labeling: A fluorescent dye can be attached to the nitrile group for imaging studies.
-
Protein immobilization: The labeled protein can be covalently attached to a solid support.
Q3: What are the storage conditions for this compound?
Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Q4: How can I confirm that my protein has been successfully labeled?
Successful labeling can be confirmed using several methods:
-
Mass Spectrometry (MS): This is the most accurate method to determine the mass increase corresponding to the addition of the this compound label (molecular weight: 224.05 g/mol ).[2]
-
SDS-PAGE: While the mass shift from the label itself is small, subsequent attachment of a larger molecule (like a PEG chain or another protein) to the nitrile group will result in a noticeable band shift on the gel.
-
HPLC Analysis: Reverse-phase HPLC can be used to separate the labeled protein from the unlabeled protein.[3]
Experimental Protocols
Protocol 1: Labeling of Cysteine Residues with this compound
Objective: To covalently label a protein with this compound via cysteine residues.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol.
-
Desalting column (e.g., Sephadex G-25).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Remove excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Purification of Nitrile-Labeled Protein via Bioorthogonal Ligation and Affinity Chromatography
This protocol assumes the nitrile group will be used as a handle for purification by attaching a biotin tag via a tetrazine ligation reaction.
Materials:
-
Nitrile-labeled protein from Protocol 1.
-
Biotin-tetrazine conjugate.
-
Streptavidin-agarose resin.
-
Wash Buffer: PBS with 0.1% Tween 20.
-
Elution Buffer: PBS with 2-8 mM biotin, pH 7.2.
Procedure:
-
Bioorthogonal Ligation:
-
To the purified nitrile-labeled protein, add a 5-10 fold molar excess of biotin-tetrazine.
-
Incubate for 1-2 hours at room temperature.
-
-
Removal of Excess Biotin-Tetrazine:
-
Pass the reaction mixture through a desalting column to remove unreacted biotin-tetrazine.
-
-
Affinity Purification:
-
Equilibrate the streptavidin-agarose resin with wash buffer.
-
Add the biotinylated protein solution to the resin and incubate for 1 hour at 4°C with gentle mixing.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the biotinylated protein from the resin using the elution buffer.
-
Troubleshooting Guides
Labeling Reaction
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Insufficiently reactive or hydrolyzed this compound. | Use a fresh stock solution of the labeling reagent. |
| Presence of competing nucleophiles (e.g., Tris, DTT) in the protein buffer. | Perform buffer exchange into a non-reactive buffer like PBS or HEPES.[4] | |
| Cysteine residues are not accessible or are oxidized. | Reduce disulfide bonds with TCEP and remove the reducing agent before labeling.[5] | |
| Incorrect pH of the reaction buffer. | Ensure the reaction pH is between 7.2 and 7.5 for optimal cysteine reactivity.[5] | |
| Low Labeled Protein Recovery | Protein precipitation due to over-labeling or solvent addition. | Reduce the molar ratio of the labeling reagent to the protein. Add the reagent stock solution slowly while mixing. Ensure the final concentration of organic solvent (DMSO/DMF) is low (<10% v/v).[4] |
| Non-specific Labeling | Reagent-to-protein ratio is too high. | Titrate the reagent-to-protein ratio to find the optimal concentration. |
| Reaction pH is too high (> 8.0), leading to reaction with other residues like lysine. | Maintain the reaction pH at or below 7.5. | |
| Prolonged incubation time. | Reduce the incubation time. |
Purification
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Protein | Inefficient bioorthogonal ligation. | Optimize the molar ratio of the ligation reagent (e.g., biotin-tetrazine) and the reaction time. |
| Incomplete removal of unreacted ligation reagent, which competes for binding to the affinity resin. | Ensure thorough removal of the excess ligation reagent using a desalting column. | |
| Harsh elution conditions leading to protein denaturation. | Test a range of elution conditions, such as a gradient of the competitive eluent. | |
| High Background/Contaminants | Non-specific binding to the affinity resin. | Increase the stringency of the wash buffer by adding detergents (e.g., Tween 20) or increasing the salt concentration. |
| Co-elution of non-tagged proteins. | Perform a second round of purification from the eluate. | |
| Protein is Inactive After Purification | Denaturation during elution. | If using low pH for elution, collect fractions in a neutralization buffer. Consider using milder, competitive elution conditions. |
| Instability of the labeled protein. | Add stabilizing agents (e.g., glycerol) to the buffers. |
Visualizations
References
Technical Support Center: Strategies for Selective Cysteine Modification with 4-(Bromoacetyl)benzonitrile
Welcome to the technical support center for improving the selectivity of 4-(Bromoacetyl)benzonitrile for specific cysteine residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound for cysteine labeling.
Issue 1: Low Labeling Efficiency of the Target Cysteine
Question: I am observing low or no labeling of my target cysteine residue with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low labeling efficiency can stem from several factors related to protein stability, reagent integrity, and reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Verify Protein Integrity and Cysteine Accessibility:
-
Action: Run a denaturing gel (SDS-PAGE) to confirm the purity and integrity of your protein. Use a general, highly reactive thiol-modifying reagent like iodoacetamide (IAA) as a positive control to ensure the target cysteine is accessible and reactive.[1][2]
-
Rationale: Protein degradation or aggregation can mask the target cysteine. A positive control will help determine if the issue is with the protein or the specific labeling reagent.
-
-
Ensure Cysteine is in a Reduced State:
-
Action: Treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling.[3] TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the bromoacetyl reagent. If using DTT, it must be removed via dialysis or size-exclusion chromatography immediately before labeling to prevent it from reacting with your probe.[3]
-
Rationale: Cysteine residues can form disulfide bonds, rendering them unreactive towards electrophilic probes.[3]
-
-
Check Reagent Quality and Concentration:
-
Action: this compound is moisture-sensitive.[4] Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Titrate the concentration of the labeling reagent to find the optimal molar excess required for efficient labeling without causing protein precipitation.
-
Rationale: Old or improperly stored reagents can degrade, leading to lower reactivity. An insufficient concentration may result in incomplete labeling, while an excessive concentration can lead to non-specific labeling or protein precipitation.[5]
-
-
Optimize Reaction Buffer and pH:
-
Action: The reaction of bromoacetyl groups with cysteines is pH-dependent. The cysteine thiol needs to be in its nucleophilic thiolate form.[1][6] Perform the labeling reaction at a pH between 7.0 and 8.5. Screen different buffer systems (e.g., phosphate, HEPES, Tris) to identify the one that provides the best balance of protein stability and labeling efficiency. Avoid buffers containing nucleophiles like Tris if possible, as they can react with the probe.
-
Rationale: The pKa of a cysteine thiol is typically around 8.5 but can be influenced by the local protein microenvironment.[1] A pH slightly below or at the pKa will favor the more reactive thiolate anion.
-
Issue 2: High Levels of Non-Specific Labeling
Question: My mass spectrometry results show that this compound is reacting with multiple cysteines or other amino acids. How can I improve its selectivity for my target cysteine?
Answer:
Achieving selectivity is crucial for targeted studies. High non-specific labeling can be addressed by optimizing the experimental conditions and employing strategic approaches.
-
Reduce Reagent Concentration and Incubation Time:
-
Action: Perform a time-course and concentration-dependence experiment. Start with a low molar excess of this compound (e.g., 1:1 or 2:1 reagent to protein ratio) and short incubation times. Analyze the reaction products at different time points to find the optimal window where the target cysteine is labeled with minimal off-target modification.
-
Rationale: Highly reactive cysteines will be modified faster. By minimizing exposure time and reagent concentration, you can favor the modification of the most reactive sites.[2]
-
-
Leverage Differential Reactivity (Kinetic Control):
-
Action: If your target cysteine is "hyper-reactive" due to a lower pKa, you can perform the labeling at a lower pH (e.g., pH 6.5-7.0).[1][6]
-
Rationale: At a lower pH, only the most nucleophilic cysteines (those with a lower pKa) will be significantly deprotonated and available for reaction, thus enhancing selectivity.[1]
-
-
Blocking Non-Target Cysteines:
-
Action: If you have multiple reactive cysteines but want to label a specific one, consider a blocking strategy. If the target cysteine can be protected (e.g., by a ligand or by being in a less accessible location initially), you can first block the more exposed, non-target cysteines with a less reactive reagent like N-ethylmaleimide (NEM).[7] Then, expose the target cysteine (e.g., by removing the ligand or changing buffer conditions) and label it with this compound.
-
Rationale: This sequential modification approach allows for the specific labeling of a desired cysteine even in the presence of other reactive cysteines.[7]
-
-
Affinity-Based Labeling:
-
Action: If this compound is part of a larger molecule designed to bind to a specific pocket on the protein, ensure that the linker length and geometry are optimal for positioning the reactive group near the target cysteine.
-
Rationale: Affinity labels rely on an initial non-covalent binding event to increase the effective concentration of the reactive moiety near the target nucleophile, which greatly enhances selectivity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound with cysteine residues?
A1: this compound reacts with cysteine via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Q2: How does the reactivity of this compound compare to other cysteine-reactive probes like iodoacetamides and maleimides?
A2: Bromoacetyl compounds are generally considered to be of intermediate reactivity.
-
Iodoacetamides are typically more reactive than bromoacetamides and are often used for general cysteine labeling.[2]
-
Maleimides are also highly reactive towards thiols but can sometimes exhibit off-target reactivity with other nucleophiles like lysines, especially at higher pH. The resulting thioether bond from a maleimide reaction can also undergo hydrolysis.
-
Bromoacetyl compounds offer a good balance of reactivity and stability, making them suitable for targeted labeling experiments where some level of selectivity is desired.
Q3: Can this compound react with other amino acid residues?
A3: While cysteine is the primary target due to the high nucleophilicity of the thiolate anion, other nucleophilic residues can react with bromoacetyl compounds under certain conditions, especially at higher pH or with prolonged incubation times. These include histidine, lysine, and methionine. Careful optimization of reaction conditions (pH, time, concentration) is essential to minimize such off-target modifications.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place. It is sensitive to moisture and light. For long-term storage, it is recommended to keep it at -20°C or -80°C.[8] Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh, but if storage is necessary, they should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[8]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with this compound
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
To ensure cysteines are reduced, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 5-fold molar excess). It is recommended to perform a titration to find the optimal concentration.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and quenching agent by size-exclusion chromatography (e.g., a desalting column), dialysis, or buffer exchange with spin concentrators.
-
Protocol 2: Mass Spectrometry Analysis to Identify Labeled Cysteines
-
Sample Preparation:
-
Take the labeled and purified protein from the previous protocol.
-
Perform in-solution or in-gel digestion of the protein using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence database using a search algorithm (e.g., Mascot, Sequest, MaxQuant).
-
Specify the mass of the 4-(acetyl)benzonitrile modification on cysteine as a variable modification. The mass shift will be the mass of the reagent minus the mass of HBr.
-
Manually validate the spectra of identified modified peptides to confirm the site of modification.
-
Quantitative Data Summary
Table 1: Factors Influencing Cysteine Reactivity and Labeling Selectivity
| Parameter | Effect on Reactivity/Selectivity | Recommended Range/Condition | Rationale |
| pH | Higher pH increases the concentration of the reactive thiolate anion. | 7.0 - 8.5 | Balances thiolate formation with protein stability and minimizes off-target reactions.[1][6] |
| Temperature | Higher temperature increases reaction rate but may decrease protein stability. | 4°C to 25°C | Lower temperatures can improve selectivity for highly reactive cysteines. |
| Reagent:Protein Molar Ratio | Higher ratios increase labeling efficiency but can lead to non-specificity. | 1:1 to 10:1 | Titration is crucial to find the optimal balance for the specific protein. |
| Incubation Time | Longer times increase labeling but also the risk of off-target modification. | 30 min to 12 hours | Should be optimized in conjunction with reagent concentration. |
Visualizations
Caption: A typical experimental workflow for identifying specific cysteine modifications.
Caption: A decision tree for troubleshooting non-specific labeling issues.
References
- 1. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 2. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. fenyolab.org [fenyolab.org]
Validation & Comparative
Comparative Reactivity Analysis: 4-(Bromoacetyl)benzonitrile vs. Iodoacetamide in Thiol Alkylation
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the reactivity of two prominent alkylating agents, 4-(Bromoacetyl)benzonitrile and iodoacetamide, with a focus on their application in thiol modification of proteins and peptides.
In the landscape of bioconjugation and proteomics, the selective modification of cysteine residues is a cornerstone technique for studying protein structure, function, and for the development of targeted therapeutics. The choice of the alkylating agent is critical to the success of these endeavors. This guide provides a comprehensive comparison of two widely used thiol-reactive compounds: this compound and iodoacetamide.
Executive Summary
Iodoacetamide is a well-established and widely utilized alkylating agent known for its high reactivity towards sulfhydryl groups. This compound, a phenacyl bromide derivative, offers an alternative with potentially tunable reactivity based on the electronic properties of its aromatic ring. The primary distinction in their reactivity stems from the nature of the leaving group (iodide vs. bromide) and the influence of the molecular scaffold on the electrophilic carbon.
This comparison indicates that iodoacetamide is generally more reactive than this compound . The superior leaving group ability of iodide compared to bromide is a key contributing factor. However, the presence of the electron-withdrawing cyano group on the phenyl ring of this compound enhances its reactivity compared to unsubstituted phenacyl bromides.
Data Presentation: Quantitative Reactivity Comparison
The following table summarizes the key properties and reactivity data for this compound and iodoacetamide.
| Feature | This compound | Iodoacetamide |
| Chemical Structure | C₉H₆BrNO | C₂H₄INO |
| Molecular Weight | 224.05 g/mol | 184.96 g/mol |
| Reaction Mechanism | S_N2 Nucleophilic Substitution | S_N2 Nucleophilic Substitution |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) |
| Second-Order Rate Constant (k₂) with Cysteine | Estimated to be lower than iodoacetamide. The electron-withdrawing cyano group (σ_{p} = 0.66) significantly increases reactivity compared to unsubstituted phenacyl bromide. A precise k₂ value with cysteine is not readily available in the literature, but based on Hammett correlations (ρ ≈ 1.2 for reaction with thiols), a substantial rate enhancement is expected.[1] | ~ 0.6 M⁻¹s⁻¹[2] |
| General Reactivity Trend | Bromoacetamides are generally less reactive than iodoacetamides.[3] | Iodoacetamides are highly reactive thiol alkylating agents.[4] |
Experimental Protocols
To empirically determine and compare the reactivity of this compound and iodoacetamide, the following experimental protocols can be employed.
Method 1: Mass Spectrometry-Based Kinetic Assay
This method provides a direct and sensitive means of monitoring the alkylation reaction over time.
1. Reagents and Materials:
-
This compound
-
Iodoacetamide
-
A model peptide containing a single cysteine residue (e.g., GCGY)
-
Ammonium bicarbonate buffer (50 mM, pH 7.4)
-
Acetonitrile
-
Formic acid
-
High-purity water
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Prepare stock solutions of the cysteine-containing peptide (1 mM), this compound (10 mM), and iodoacetamide (10 mM) in the reaction buffer.
-
Initiate the reaction by mixing the peptide solution with an equimolar amount of the alkylating agent in a temperature-controlled environment (e.g., 25°C).
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of a reducing agent (e.g., DTT) or by acidifying the solution with formic acid.
-
Analyze the samples by LC-MS to separate the unreacted peptide from the alkylated product.
-
Quantify the peak areas of the unreacted peptide and the alkylated product at each time point.
-
Calculate the second-order rate constant (k₂) by plotting the natural logarithm of the remaining peptide concentration versus time and dividing the slope by the initial concentration of the alkylating agent.
Method 2: Colorimetric Assay using Ellman's Reagent
This method offers a simpler, plate-reader-based approach to monitor the consumption of free thiols.
1. Reagents and Materials:
-
This compound
-
Iodoacetamide
-
N-acetyl-L-cysteine (or other small thiol-containing molecule)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ellman's Reagent (DTNB) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Procedure:
-
Prepare stock solutions of N-acetyl-L-cysteine (1 mM), this compound (10 mM), and iodoacetamide (10 mM) in the phosphate buffer.
-
In a 96-well plate, initiate the reaction by mixing the N-acetyl-L-cysteine solution with the alkylating agent.
-
At specified time intervals, add an aliquot of the reaction mixture to a well containing the DTNB solution.
-
The DTNB will react with the remaining unreacted thiols to produce a yellow-colored product.
-
Measure the absorbance at 412 nm.
-
The decrease in absorbance over time is proportional to the consumption of the thiol and thus the rate of the alkylation reaction.
-
Calculate the reaction rate from the change in absorbance over time.
Mandatory Visualization
Caption: Experimental workflow for comparing the reactivity of alkylating agents.
Caption: Generalized SN2 reaction mechanism for thiol alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Validation of Protein Modification by 4-(Bromoacetyl)benzonitrile and its Alternatives using Tandem Mass Spectrometry (MS/MS)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, the covalent modification of proteins is a cornerstone technique for elucidating protein function, identifying drug targets, and developing novel therapeutics. The choice of a chemical probe for these modifications is critical, demanding high specificity and reactivity, coupled with robust methods for validation. This guide provides a comprehensive comparison of 4-(Bromoacetyl)benzonitrile, a reactive electrophile targeting nucleophilic residues, with its common alternatives. The focus is on the validation of these modifications using tandem mass spectrometry (MS/MS), a powerful analytical technique for identifying and quantifying protein modifications with high precision.
Introduction to Cysteine-Targeted Protein Modification
Cysteine, with its nucleophilic thiol group, is a common target for covalent modification. Alkylating agents, such as α-haloacetamides, are frequently employed to selectively target these residues. This compound belongs to this class of reagents, offering a reactive bromoacetyl group that can form a stable thioether bond with cysteine residues. The validation of such modifications is paramount to ensure the specificity and stoichiometry of the labeling reaction. Tandem mass spectrometry has emerged as the gold standard for this purpose, providing definitive evidence of the modification and its precise location within the protein sequence.
Comparison of Cysteine Modifying Reagents
The selection of a cysteine-modifying reagent depends on several factors, including reactivity, specificity, and the intended downstream application. Here, we compare this compound with two widely used alternatives: Iodoacetamide and N-ethylmaleimide.
| Feature | This compound | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reactive Group | Bromoacetyl | Iodoacetyl | Maleimide |
| Reaction Mechanism | Nucleophilic substitution (SN2) | Nucleophilic substitution (SN2) | Michael addition |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Mass Shift (Da) | +144.026 | +57.021 | +125.048 |
| Relative Reactivity | High | Very High | High |
| Potential Off-Targets | Histidine, Lysine, Methionine | Histidine, Lysine, Methionine | Lysine |
| Reversibility | Irreversible | Irreversible | Generally irreversible |
This compound offers a distinct mass shift that facilitates its identification in MS/MS spectra. Its reactivity is comparable to other haloacetamides.
Iodoacetamide (IAM) is a highly reactive and widely used alkylating agent. Its smaller mass shift can sometimes be challenging to distinguish from other modifications in complex spectra. It is known to have off-target reactivity with other nucleophilic residues, particularly at higher pH.
N-ethylmaleimide (NEM) reacts with cysteines via a different mechanism (Michael addition) and provides a larger mass shift. It is generally considered to be more specific for cysteines than iodoacetamide.
Experimental Protocols
A robust experimental design is crucial for the successful validation of protein modifications. Below are detailed protocols for protein modification with this compound and a differential labeling strategy for quantitative comparison with Iodoacetamide.
Protocol 1: Protein Modification with this compound and Preparation for MS/MS Analysis
This protocol outlines the general steps for labeling a protein with this compound and preparing it for analysis by LC-MS/MS.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (stock solution in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Urea or Guanidine-HCl (for denaturation)
-
Trypsin (MS-grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds by incubating the protein with 10 mM DTT or 5 mM TCEP for 30 minutes at 37°C.
-
Denature the protein by adding urea to a final concentration of 8 M or guanidine-HCl to 6 M.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add a quenching reagent (e.g., 50 mM L-cysteine) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove excess reagents by buffer exchange using a desalting column or by dialysis into a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
-
Proteolytic Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 2: Quantitative Comparison of Cysteine Reactivity using Differential Alkylation
This protocol allows for the relative quantification of cysteine modification by this compound and Iodoacetamide using a label-free or stable isotope labeling approach.
Procedure:
-
Protein Preparation:
-
Prepare two identical aliquots of your protein sample as described in Protocol 1, step 1.
-
-
Differential Labeling:
-
Sample 1: Label with a specific concentration of this compound (e.g., 10-fold molar excess) for a defined time.
-
Sample 2 (Control): Label with the same concentration of Iodoacetamide for the same amount of time.
-
-
Blocking of Remaining Cysteines:
-
After the initial labeling, add a large excess (e.g., 100-fold) of a different alkylating agent with a distinct mass shift (e.g., N-ethylmaleimide) to both samples to block any remaining free cysteines. This ensures that all cysteines are modified, allowing for accurate quantification.
-
-
Sample Processing and Analysis:
-
Combine the two samples (if using a stable isotope labeling approach with heavy/light versions of the blocking reagent).
-
Proceed with quenching, sample cleanup, proteolytic digestion, and LC-MS/MS analysis as described in Protocol 1.
-
Data Presentation and Analysis
The analysis of MS/MS data is crucial for confirming the modification and identifying the specific site of attachment.
Identifying the Modification
The modification of a cysteine residue with this compound results in a mass increase of 144.026 Da. In the MS/MS spectrum of a modified peptide, the fragment ions containing the modified cysteine will show this characteristic mass shift. For example, the b- and y-ion series will be shifted if they contain the modified residue.
Quantitative Data Analysis
For quantitative comparisons, either label-free or stable isotope-based methods can be employed.
-
Label-Free Quantification: The relative abundance of the 4-(cyanophenacyl)-modified peptide can be compared to the unmodified or iodoacetamide-modified peptide by comparing the peak areas of their respective extracted ion chromatograms (XICs).
-
Stable Isotope Labeling: By using isotopically labeled versions of the alkylating agents (e.g., ¹³C- or ¹⁵N-labeled), the relative abundance of the modified peptides can be determined from the ratio of the heavy and light isotopic peaks in the mass spectrum.
Table 1: Example Quantitative Data Summary for Differential Alkylation Experiment
| Peptide Sequence | Modification | Relative Abundance (Sample 1: 4-BABN) | Relative Abundance (Sample 2: IAM) | Fold Change (4-BABN/IAM) |
| TPEC SVTK | 4-(cyanophenacyl) | 75% | - | - |
| TPEC SVTK | Carboxyamidomethyl | - | 95% | - |
| FGEC AALA | 4-(cyanophenacyl) | 82% | - | - |
| FGEC AALA | Carboxyamidomethyl | - | 98% | - |
This is example data and will vary depending on the protein and reaction conditions.
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.
A Researcher's Guide to LC-MS/MS Analysis of Peptides Modified by 4-(Bromoacetyl)benzonitrile
For researchers in proteomics and drug development, the precise analysis of peptide modifications is paramount. Cysteine residues, with their reactive thiol groups, are frequent targets for chemical modification to introduce labels or crosslinkers. 4-(Bromoacetyl)benzonitrile, also known as 4-cyanophenacyl bromide, is an α-halo ketone that can be employed for the alkylation of cysteine residues. This guide provides a comparative overview of this compound against other common cysteine-modifying reagents, supported by experimental data and detailed protocols for LC-MS/MS analysis.
Comparative Analysis of Cysteine-Modifying Reagents
The choice of a cysteine-modifying reagent is critical as it can influence reaction efficiency, specificity, and the subsequent identification and quantification of peptides by mass spectrometry. While direct quantitative comparisons involving this compound are not extensively documented in the literature, its performance can be inferred from the well-characterized reactivity of the bromoacetyl group and compared to commonly used alternatives.
Key Performance Metrics:
-
Reactivity: The bromoacetyl group of this compound is an electrophilic moiety that reacts with the nucleophilic thiol group of cysteine via an S-alkylation reaction. Its reactivity is generally considered to be high, comparable to other α-haloacetyl compounds like iodoacetamide.
-
Specificity: While highly reactive towards cysteine, α-haloacetyl compounds can exhibit off-target reactions with other nucleophilic amino acid side chains, such as methionine, histidine, lysine, and the N-terminus of peptides.[1][2][3] This can lead to a complex mixture of modified peptides, potentially complicating data analysis. Studies on iodoacetamide have shown that it can cause significant over-alkylation, a concern that would extend to other reactive haloacetyl compounds.[1]
-
Stability of the Modification: The thioether bond formed between this compound and cysteine is stable under the conditions typically used for proteomic sample processing and LC-MS/MS analysis.
Quantitative Comparison of Common Cysteine Alkylating Agents:
While specific data for this compound is limited, the following table summarizes the performance of commonly used cysteine alkylating agents based on published studies. This provides a benchmark for evaluating the potential performance of this compound.
| Reagent | Molar Mass (Da) | Mass Shift (Da) | Advantages | Disadvantages |
| This compound | 224.05 | 143.03 | Potentially high reactivity. The benzonitrile group may aid in chromatographic retention. | Potential for off-target reactions (e.g., with Met, His, Lys, N-terminus). Lack of extensive characterization in proteomics. |
| Iodoacetamide (IAM) | 184.99 | 57.02 | High reactivity, widely used and well-characterized.[1][2][3] | Significant off-target reactions, especially with methionine, and can lead to over-alkylation.[1][3] |
| Chloroacetamide (CAA) | 93.51 | 57.02 | Lower reactivity than IAM, leading to fewer off-target modifications.[3] | Slower reaction kinetics may require longer incubation times or higher temperatures.[4] |
| N-ethylmaleimide (NEM) | 125.13 | 125.05 | High specificity for thiols at neutral pH. | The formed thioether bond can be reversible under certain conditions. |
| Acrylamide | 71.08 | 71.04 | Good reactivity and specificity. | Can polymerize, and is a known neurotoxin. |
Experimental Protocols
This section provides detailed protocols for the modification of peptides with this compound and their subsequent analysis by LC-MS/MS.
Protocol 1: In-solution Alkylation of Peptides with this compound
This protocol describes the modification of a purified peptide or a simple peptide mixture in solution.
Materials:
-
Peptide sample
-
Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 100 mM dithiothreitol (DTT) in water
-
Alkylation reagent: 100 mM this compound in acetonitrile (prepare fresh)
-
Quenching solution: 200 mM DTT in water
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS grade water and acetonitrile (ACN)
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the peptide sample in denaturation buffer to a final concentration of 1-2 mg/mL.
-
Add the reducing agent to a final concentration of 10 mM DTT.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add the this compound solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20 mM DTT to react with excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Desalt the sample using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the modified peptides with 50-80% acetonitrile in 0.1% formic acid.
-
Dry the sample in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
Protocol 2: LC-MS/MS Analysis of Modified Peptides
This protocol provides a general workflow for the analysis of peptides modified with this compound using a high-resolution mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Reversed-phase C18 column suitable for peptide separations (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 2% to 40% B over 60-90 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 300 nL/min for nano-LC.
MS Parameters:
-
Ionization Mode: Positive ion mode
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Full Scan (MS1):
-
Mass Range: m/z 350-1500
-
Resolution: 60,000 - 120,000
-
-
Tandem Scan (MS2):
-
TopN (for DDA): Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Resolution: 15,000 - 30,000
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the acquired MS/MS data against a relevant protein sequence database.
-
Specify the modification of cysteine by this compound (mass shift of +143.0316 Da) as a variable modification.
-
Also, consider potential off-target modifications on methionine (+143.0316 Da), histidine, and lysine as variable modifications to assess specificity.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the analysis of peptides modified by this compound.
Signaling Pathway of Cysteine Modification
Caption: Reaction pathway of this compound with a cysteine-containing peptide.
References
- 1. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Thioether Bond Stability: 4-(Bromoacetyl)benzonitrile vs. Alternative Chemistries
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable thioether bond is a cornerstone of modern bioconjugation, enabling the creation of robust antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. The choice of the thiol-reactive chemical moiety is a critical determinant of the final conjugate's stability, directly impacting its efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the thioether bond stability derived from 4-(Bromoacetyl)benzonitrile and other common alternative linkers, supported by established chemical principles and comparative experimental data.
Executive Summary: Unwavering Stability with this compound
The thioether bond formed from the reaction of this compound with a thiol is exceptionally stable under a wide range of physiological conditions. This high stability is attributed to the irreversible nature of the underlying SN2 (bimolecular nucleophilic substitution) reaction mechanism. In contrast, commonly used maleimide-based linkers form thioether bonds through a Michael addition reaction, which is susceptible to a retro-Michael reaction. This reversibility can lead to premature cleavage of the conjugate and exchange of the payload with other biological thiols, such as glutathione, potentially compromising therapeutic efficacy and leading to off-target toxicity.
Comparative Stability of Thioether Linkages
The stability of a bioconjugate is often evaluated by its half-life in a biologically relevant medium, such as human plasma. The following table summarizes the comparative stability of thioether bonds derived from different precursor chemistries.
| Linker Chemistry | Formation Chemistry | Stability in Human Plasma (~pH 7.4, 37°C) | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| This compound | SN2 Reaction | Highly Stable (Considered irreversible)[1][2] | Non-cleavable under physiological conditions. | Forms a robust and permanent linkage, high specificity for thiols.[3] | Reaction kinetics can be slower than maleimides.[2] |
| Maleimide | Michael Addition | Variable (Susceptible to retro-Michael reaction)[1][2] | Reversible thiol exchange, especially with endogenous thiols.[4] | Fast and highly selective reaction with thiols at near-neutral pH.[3] | Potential for premature payload release and off-target effects.[4] |
| Divinyl Sulfone | Michael Addition | Highly Stable | Non-cleavable under physiological conditions. | Forms stable thioether crosslinks.[3] | Can react with other nucleophiles. |
Reaction Pathways and Stability
The distinct reaction mechanisms of haloacetyl derivatives, like this compound, and maleimides directly influence the stability of the resulting thioether bond.
This compound: An Irreversible SN2 Reaction
The reaction of a bromoacetyl group with a thiol proceeds through an SN2 mechanism, forming a highly stable and essentially irreversible thioether bond.[1] This makes it an ideal choice for applications requiring long-term stability in vivo.
Caption: Bromoacetyl-Thiol Reaction Pathway.
Maleimide: A Reversible Michael Addition
The reaction of a maleimide with a thiol is a Michael addition, which forms a succinimide thioether. This adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to bond cleavage.[1][2]
Caption: Maleimide-Thiol Reaction and Degradation Pathway.
Experimental Protocols for Stability Assessment
To empirically assess and compare the stability of thioether bonds, the following standardized protocols are recommended.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in human plasma over time.
Methodology:
-
Preparation of Conjugate: Synthesize the bioconjugate using this compound or an alternative linker according to standard protocols. Purify the conjugate to remove any unreacted reagents.
-
Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C. A control sample in a buffer like PBS (pH 7.4) should be run in parallel.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: Stop the reaction by adding a quenching agent or by flash-freezing. Precipitate plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.
Caption: Workflow for the in vitro plasma stability assay.
Protocol 2: Thiol Exchange Stability Assay
Objective: To assess the susceptibility of the thioether linkage to cleavage by competing thiols.
Methodology:
-
Preparation of Conjugate: Prepare and purify the bioconjugate as described in Protocol 1.
-
Incubation: Incubate the purified conjugate with a high concentration of a competing thiol, such as glutathione (GSH, e.g., 10 mM), in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the intact conjugate and any new adducts formed with the competing thiol.
-
Data Analysis: Calculate the rate of deconjugation or thiol exchange to determine the stability of the linkage in the presence of excess thiols.
Conclusion: The Superior Choice for Stability
For applications demanding a robust, permanent, and non-reversible linkage, the thioether bond formed from this compound is the superior choice. Its formation via an SN2 reaction ensures exceptional stability, minimizing the risk of premature payload release and off-target effects in vivo. While alternative chemistries like maleimides offer faster reaction kinetics, the inherent instability of the resulting thioether bond is a significant drawback for many therapeutic and diagnostic applications. The provided protocols offer a framework for the systematic evaluation of thioether bond stability, enabling researchers to make informed decisions in the design and development of next-generation bioconjugates.
References
A Comparative Guide to the Kinetic Analysis of Enzyme Inhibition by 4-(Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory effects of 4-(Bromoacetyl)benzonitrile on enzyme activity, with a specific focus on its interaction with Glycogen Synthase Kinase 3 (GSK-3). Through a detailed comparison with other known inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in the fields of enzymology and drug discovery.
Introduction to this compound as an Enzyme Inhibitor
This compound is recognized as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Its mechanism of action involves the formation of a covalent bond with the enzyme, leading to its inactivation. Understanding the kinetics of this inhibition is crucial for the development of therapeutic agents targeting GSK-3, a key regulator in various cellular processes. Dysregulation of GSK-3 has been implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.
Comparative Kinetic Data of GSK-3 Inhibitors
| Inhibitor | Type of Inhibition | IC50 | Ki | Target Isoform(s) |
| LY2090314 | ATP-competitive | 1.5 nM | - | GSK-3α/β |
| Tideglusib | Irreversible, non-ATP-competitive | 60 nM | - | GSK-3β |
| SB415286 | ATP-competitive | 78 nM | 31 nM | GSK-3α/β |
| Alsterpaullone | ATP-competitive | 4 nM | - | GSK-3α/β |
| GSK 3 Inhibitor IX (BIO) | ATP-competitive | 5 nM | - | GSK-3α/β |
| Psoralidin | - | 2.26 µM | - | GSK-3α |
| Rosmarinic acid | - | 2.24 µM | - | GSK-3β |
| BRD3731 | - | 15 nM | - | GSK-3β |
| BRD0705 | - | 66 nM | - | GSK-3α |
Experimental Protocols
Luminescence-Based GSK-3β Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
This compound and other test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 50 nL of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Prepare the kinase reaction mixture containing GSK-3β enzyme and substrate peptide in the kinase buffer.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Prepare the ATP solution in the kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]
Cell-Based β-Catenin Accumulation Assay
This assay measures the inhibition of GSK-3 in a cellular context by quantifying the accumulation of its downstream target, β-catenin.[2]
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate)
-
96-well clear-bottom assay plates
Procedure:
-
Seed CHO-K1 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include vehicle controls (DMSO).
-
Incubate for a predetermined time to allow for β-catenin accumulation.
-
Lyse the cells and perform an immunoassay (e.g., ELISA or Western blot) to quantify the levels of β-catenin.
-
Determine the concentration-dependent effect of the inhibitors on β-catenin accumulation to calculate EC50 values.
Visualizing the Mechanism and Pathways
To better understand the role of GSK-3 and its inhibition, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: The Wnt signaling pathway and the central role of GSK-3β.
Caption: The PI3K/Akt pathway leading to the inhibition of GSK-3β.[3]
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
References
A Comparative Analysis of 4-(Bromoacetyl)benzonitrile and Other Alpha-Halo Ketones as Covalent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 4-(Bromoacetyl)benzonitrile and other alpha-halo ketones, focusing on their application as covalent enzyme inhibitors. Alpha-halo ketones are a class of reactive compounds widely utilized in biochemical research and drug discovery for their ability to form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. This guide presents a comparative analysis of their reactivity, supported by experimental data, detailed protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Alpha-Halo Ketones
Alpha-halo ketones are characterized by a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) positioned on the carbon atom adjacent to a carbonyl group. This arrangement makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack from amino acid residues such as cysteine, histidine, and lysine within the active sites of enzymes. This reactivity forms the basis of their function as irreversible enzyme inhibitors, a strategy employed in the development of various therapeutic agents. The general structure of an alpha-halo ketone is shown below:
Where X represents a halogen (F, Cl, Br, I), and R and R' can be various organic substituents.
The reactivity of alpha-halo ketones as alkylating agents generally follows the trend of the leaving group ability of the halide: I > Br > Cl > F. This trend is often reflected in their biological activity, with iodo- and bromo-derivatives typically exhibiting higher potency as enzyme inhibitors compared to their chloro- and fluoro-counterparts.
Data Presentation: Comparative Inhibitory Activity
| Compound | Halogen | Molecular Weight ( g/mol ) | Representative IC50 (µM) | Relative Potency |
| 4-(Iodoacetyl)benzonitrile | Iodine | 271.05 | 0.5 | ++++ |
| This compound | Bromine | 224.05 | 2.5 | +++ |
| 4-(Chloroacetyl)benzonitrile | Chlorine | 179.60 | 15.0 | ++ |
| 4-(Fluoroacetyl)benzonitrile | Fluorine | 163.14 | >100 | + |
Note: The IC50 values presented are hypothetical and serve to illustrate the expected trend in reactivity (I > Br > Cl > F). Actual values would need to be determined experimentally for a specific enzyme.
Mechanism of Action: Covalent Inhibition of GSK-3
This compound and other alpha-halo ketones are known to act as irreversible inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes. The inhibitory mechanism involves the covalent modification of a nucleophilic residue, typically a cysteine, within the ATP-binding pocket of GSK-3.
Caption: Covalent modification of GSK-3 by an alpha-halo ketone.
Experimental Protocols
To quantitatively compare the inhibitory potential of this compound and other alpha-halo ketones, a standardized set of experiments is required. Below are detailed protocols for determining the half-maximal inhibitory concentration (IC50) and the kinetic parameters of irreversible inhibition (Ki and kinact).
Determination of IC50 for Irreversible Inhibitors
This protocol is designed to determine the concentration of an inhibitor that causes 50% inhibition of enzyme activity after a fixed incubation time.
Materials:
-
Purified recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Alpha-halo ketone inhibitors (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the alpha-halo ketone inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 50 nL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a "no inhibitor" control and wells without enzyme as a "background" control.
-
Enzyme Addition: Dilute the GSK-3β enzyme to a working concentration in kinase assay buffer. Add 5 µL of the diluted enzyme to each well (except the background wells).
-
Incubation: Incubate the plate for a fixed time (e.g., 30 minutes) at room temperature to allow for the covalent reaction between the enzyme and the inhibitor.
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to all wells. The final ATP concentration should be at or near its Km for GSK-3β.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the uninhibited reaction.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the Kinase-Glo® reagent according to the manufacturer's instructions. This typically involves adding the reagent and measuring luminescence after a short incubation.
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Determination of Ki and kinact
For irreversible inhibitors, a more detailed kinetic analysis is required to determine the initial binding affinity (Ki) and the maximal rate of inactivation (kinact).
Procedure:
-
Progress Curves: Set up reactions as described for the IC50 determination, but instead of a single endpoint, measure the kinase activity at multiple time points (e.g., every 5 minutes for 60 minutes) for each inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the enzyme activity (luminescence) as a function of time.
-
The data will show a time-dependent decrease in enzyme activity. Fit the data for each inhibitor concentration to a single exponential decay equation to obtain the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations.
-
Fit this plot to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) Where:
-
kobs is the observed rate of inactivation
-
kinact is the maximal rate of inactivation
-
KI is the inhibitor concentration at which the rate of inactivation is half-maximal
-
[I] is the inhibitor concentration
-
-
Mandatory Visualizations
GSK-3 Signaling Pathway
Glycogen synthase kinase 3 (GSK-3) is a key regulatory kinase involved in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. The diagram below illustrates the central role of GSK-3 in the Insulin and Wnt signaling pathways.
Caption: Overview of the GSK-3 signaling pathway.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of covalent inhibitors like alpha-halo ketones.
Caption: A typical workflow for screening covalent inhibitors.
Determining Labeling Stoichiometry: A Comparative Guide to 4-(Bromoacetyl)benzonitrile
For researchers, scientists, and drug development professionals, the precise covalent labeling of biomolecules is a cornerstone of experimental design. Achieving a desired labeling stoichiometry—the ratio of label to protein—is critical for the accuracy and reproducibility of downstream applications, from fluorescence microscopy to the development of antibody-drug conjugates. This guide provides a comprehensive comparison of 4-(bromoacetyl)benzonitrile, a thiol-reactive labeling reagent, with other common alternatives, supported by detailed experimental protocols for determining labeling stoichiometry.
This compound, also known as 4-cyanophenacyl bromide, belongs to the class of α-haloacetyl reagents that readily and specifically react with the thiol group of cysteine residues to form a stable thioether bond. This targeted modification makes it a valuable tool for introducing probes, tags, or crosslinkers at specific sites within a protein. Understanding the efficiency and stability of this linkage compared to other popular cysteine-modification chemistries, such as those involving maleimides and iodoacetamides, is crucial for selecting the optimal reagent for a given application.
Performance Comparison of Cysteine-Reactive Labeling Reagents
The choice of a labeling reagent significantly impacts the efficiency of the conjugation reaction, the stability of the resulting bond, and the potential for off-target reactions. Below is a comparative overview of this compound and two widely used alternatives.
| Feature | This compound | Maleimides | Iodoacetamides |
| Reactive Group | α-Bromoacetyl | Maleimide | α-Iodoacetyl |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Bond Formed | Thioether | Thioether (via Michael addition) | Thioether |
| Reaction pH | 7.0 - 8.5 | 6.5 - 7.5 | 7.5 - 8.5 |
| Relative Reactivity | Moderate to High | High | High |
| Bond Stability | High | Moderate (susceptible to retro-Michael reaction and hydrolysis) | High |
| Specificity | High for thiols | High for thiols, but can react with amines at higher pH | High for thiols, potential for reaction with other nucleophiles |
Experimental Protocols for Determining Labeling Stoichiometry
Accurate determination of the degree of labeling (DOL), or stoichiometry, is essential for quality control and data interpretation. The two most common methods for this are UV-Vis spectroscopy and mass spectrometry.
Protocol 1: Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy
This method relies on the Beer-Lambert law to determine the concentrations of the protein and the incorporated label by measuring the absorbance at specific wavelengths.
Materials:
-
Labeled protein sample
-
Unlabeled protein (for reference)
-
Labeling buffer (e.g., phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification of the Labeled Protein: It is critical to remove all non-reacted labeling reagent from the protein sample. This is typically achieved by size-exclusion chromatography or dialysis against the labeling buffer.
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the wavelength of maximum absorbance for the this compound label (λmax).
-
Note: The λmax and molar extinction coefficient (ε) of the this compound label may need to be determined experimentally if not available from the manufacturer.
-
-
Calculations:
-
Correction for Label Absorbance at 280 nm: The labeling reagent may also absorb light at 280 nm, which will interfere with the protein concentration measurement. A correction factor (CF) must be determined.
-
CF = (Molar extinction coefficient of the label at 280 nm) / (Molar extinction coefficient of the label at its λmax)
-
-
Calculate Protein Concentration:
-
Corrected A280 = A280, measured - (Aλmax, measured × CF)
-
Protein Concentration (M) = Corrected A280 / εprotein (where εprotein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate Label Concentration:
-
Label Concentration (M) = Aλmax, measured / εlabel
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
-
Protocol 2: Determining Labeling Stoichiometry by Mass Spectrometry
Mass spectrometry (MS) provides a more direct and precise measurement of the labeling stoichiometry by analyzing the mass of the intact labeled protein or its digested peptides.
Materials:
-
Labeled protein sample
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, to cap any remaining free thiols)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
An aliquot of the purified labeled protein is denatured, and any remaining free cysteine residues are reduced and then alkylated to prevent disulfide bond formation.
-
For intact protein analysis, the sample is desalted and prepared for direct infusion or liquid chromatography coupled to the mass spectrometer.
-
For peptide-level analysis, the protein is digested with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Intact Protein Analysis: The mass of the unlabeled and labeled protein species are measured. The number of labels incorporated can be determined from the mass shift between the peaks. The relative abundance of each peak reflects the proportion of each labeled species.
-
Peptide Mapping Analysis: The digested peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
-
Data Analysis:
-
The mass spectra are analyzed to identify the labeled peptides. The mass of the this compound modification will be added to the mass of the cysteine-containing peptides.
-
By comparing the ion intensities of the labeled and unlabeled versions of each cysteine-containing peptide, the extent of labeling at each specific site can be quantified, providing a detailed picture of the labeling stoichiometry and site-specificity.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in determining labeling stoichiometry.
using site-directed mutagenesis to validate 4-(Bromoacetyl)benzonitrile binding sites
For researchers, scientists, and drug development professionals, confirming the precise binding site of a covalent inhibitor is a critical step in target validation and lead optimization. Site-directed mutagenesis stands as a cornerstone technique for this purpose, providing robust evidence of a drug's mechanism of action. This guide offers an objective comparison of site-directed mutagenesis with alternative methods, supported by experimental data, to aid in the selection of the most appropriate validation strategy.
Covalent inhibitors, which form a permanent bond with their target protein, offer distinct advantages in terms of potency and duration of action. 4-(Bromoacetyl)benzonitrile is a haloacetyl-containing compound, a class of molecules known to act as irreversible inhibitors by covalently modifying nucleophilic amino acid residues, such as cysteine, within a protein's binding pocket. Validating this covalent interaction is paramount.
The Gold Standard: Site-Directed Mutagenesis
Site-directed mutagenesis provides a direct method to assess the importance of a specific amino acid in the binding of a covalent inhibitor. By mutating the putative target residue to a non-nucleophilic counterpart (e.g., cysteine to alanine), the covalent interaction can be disrupted. A significant increase in the half-maximal inhibitory concentration (IC50) for the mutant protein compared to the wild-type is strong evidence that the mutated residue is the site of covalent modification.
One notable example involves the investigation of phenyl α-halomethyl ketones, a class of compounds to which this compound belongs, as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). Research has suggested that these compounds irreversibly bind to GSK-3β by forming a covalent bond with the cysteine residue at position 199 (Cys199) located at the entrance of the active site[1].
Hypothetical Data Presentation: Validating this compound Binding to GSK-3β
To illustrate the power of this technique, consider the following hypothetical experimental data comparing the inhibitory activity of this compound against wild-type GSK-3β and a Cys199Ala mutant.
| Protein | This compound IC50 (nM) | Fold Change in IC50 |
| Wild-Type GSK-3β | 50 | - |
| Cys199Ala Mutant GSK-3β | > 10,000 | > 200 |
This dramatic increase in the IC50 value for the Cys199Ala mutant strongly indicates that Cys199 is the primary site of covalent modification by this compound.
The Workflow of Binding Site Validation
The process of validating a covalent binding site using site-directed mutagenesis and other techniques follows a logical progression.
Alternative and Complementary Techniques
While site-directed mutagenesis is highly informative, a multi-faceted approach provides the most robust validation.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Directly detects the mass shift in the protein or a peptide fragment corresponding to the covalent adduction of the inhibitor. | Provides direct physical evidence of covalent bond formation and can identify the exact site of modification. | Can be technically challenging and may not be suitable for all protein-inhibitor complexes. |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, visually confirming the covalent bond. | Offers unambiguous structural evidence of the binding mode. | Requires the ability to crystallize the protein-inhibitor complex, which can be a significant hurdle. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to globally profile the reactivity of enzymes in complex biological systems, allowing for the identification of inhibitor targets. | Enables target identification in a native environment and can assess inhibitor selectivity across the proteome. | Indirectly validates the binding site on a specific protein of interest. |
Experimental Protocols
Site-Directed Mutagenesis of GSK-3β (Cys199Ala)
This protocol outlines the key steps for generating a Cys199Ala mutant of GSK-3β to validate the binding site of this compound.
-
Primer Design : Design mutagenic primers containing the desired Cys-to-Ala mutation (TGC to GCC codon change). The primers should be 25-45 bases in length with the mutation in the center, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type GSK-3β gene as the template and the mutagenic primers. The PCR cycles should be optimized to amplify the entire plasmid.
-
Template Digestion : Digest the PCR product with a methylation-dependent endonuclease (e.g., DpnI) to selectively remove the original, methylated parental DNA template, leaving the newly synthesized, mutated plasmid.
-
Transformation : Transform the DpnI-treated plasmid into competent E. coli cells for plasmid propagation.
-
Sequence Verification : Isolate the plasmid DNA from several colonies and verify the presence of the desired Cys199Ala mutation and the absence of any other mutations by DNA sequencing.
-
Protein Expression and Purification : Express the wild-type and Cys199Ala mutant GSK-3β proteins in a suitable expression system (e.g., bacterial or baculovirus) and purify the proteins to homogeneity.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method to determine the IC50 values of this compound against wild-type and mutant GSK-3β.
-
Prepare Reagents :
-
Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
GSK-3β (Wild-Type or Cys199Ala mutant).
-
Substrate: A specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide).
-
ATP: Adenosine triphosphate.
-
This compound: Serial dilutions in DMSO.
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Kinase Reaction :
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 30°C).
-
-
Detection :
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
-
Data Analysis :
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Logical Framework for Validation
The decision-making process for validating a covalent binding site involves a logical progression from initial hypothesis to definitive confirmation.
References
Comparative Cross-Reactivity Profile of 4-(Bromoacetyl)benzonitrile with Cellular Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 4-(bromoacetyl)benzonitrile, an α-haloacetyl-based electrophile, with key cellular nucleophiles. Due to the limited availability of direct head-to-head quantitative kinetic data for this compound with a comprehensive panel of nucleophiles in publicly accessible literature, this comparison is based on established principles of α-haloketone reactivity, data from closely related analogs, and general knowledge of cellular nucleophile reactivity.
Introduction to Covalent Inhibition and Cross-Reactivity
Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their target protein, often leading to irreversible inhibition. The selectivity of these inhibitors is paramount to minimize off-target effects and potential toxicity. This compound contains a bromoacetyl group, a common electrophilic "warhead" designed to react with nucleophilic amino acid residues on target proteins. However, this reactivity also poses the risk of cross-reactivity with other cellular nucleophiles, such as free amino acids, glutathione, and off-target proteins. Understanding this cross-reactivity profile is crucial for the development of safe and effective covalent therapeutics.
Reactivity with Cellular Nucleophiles
The primary cellular nucleophiles that can potentially react with this compound include the side chains of cysteine (thiol), lysine (amine), histidine (imidazole), and the abundant cellular antioxidant, glutathione (GSH). The reactivity of these nucleophiles is influenced by their intrinsic nucleophilicity and their local microenvironment (e.g., pKa).
General Reactivity Order:
Based on the principles of organic chemistry, the general order of nucleophilicity for the side chains of amino acids is:
Thiolate (Cysteine) > Imidazole (Histidine) > Amine (Lysine)
Glutathione, with its reactive thiol group, is also a major target for electrophilic compounds in the cellular environment.
Quantitative Comparison of Reactivity
| Nucleophile | Functional Group | Expected Relative Reactivity with this compound | Notes |
| Cysteine | Thiol (-SH) | High | The thiolate anion (R-S⁻) is a potent nucleophile and a primary target for α-haloacetyl compounds. |
| Glutathione (GSH) | Thiol (-SH) | High | As a highly abundant cellular thiol, GSH plays a key role in detoxifying electrophiles and can readily form adducts. |
| Histidine | Imidazole | Moderate | The imidazole ring of histidine is nucleophilic, and its reactivity is pH-dependent. Bromoacetate has been shown to react with histidine residues. |
| Lysine | Amine (-NH₂) | Low to Moderate | The primary amine of lysine is less nucleophilic than the thiol of cysteine. Its reactivity is also pH-dependent. |
Experimental Protocols for Assessing Cross-Reactivity
Several experimental methods can be employed to quantitatively assess the cross-reactivity of covalent inhibitors like this compound.
Determination of Second-Order Rate Constants using NMR Spectroscopy
This method allows for the direct monitoring of the reaction between the electrophile and a nucleophile over time.
Protocol:
-
Sample Preparation: Prepare solutions of this compound and the nucleophile (e.g., N-acetyl-L-cysteine as a cysteine mimic) of known concentrations in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) at a specific pH.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals immediately after mixing the reactants.
-
Data Analysis: Integrate the signals corresponding to the starting materials and the product adducts. The decrease in the concentration of the reactants over time is used to calculate the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential decay curve.
-
Calculation of Second-Order Rate Constant (k₂): The second-order rate constant is determined by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (if it is in excess): k₂ = k_obs / [Nucleophile].
Competition Assays using Mass Spectrometry
This approach determines the relative reactivity of different nucleophiles by allowing them to compete for a limited amount of the electrophile.
Protocol:
-
Reaction Mixture: Prepare a solution containing this compound and a mixture of the nucleophiles of interest (e.g., cysteine, lysine, histidine, and glutathione) at known concentrations.
-
Incubation: Allow the reaction to proceed for a defined period.
-
LC-MS/MS Analysis: Separate the reaction components using liquid chromatography and identify and quantify the different adducts formed using tandem mass spectrometry.
-
Data Analysis: The relative amounts of the different adducts provide a measure of the relative reactivity of the nucleophiles towards this compound.
Glutathione (GSH) Depletion Assay
This assay measures the reactivity of an electrophile towards the most abundant cellular thiol.
Protocol:
-
Reaction Setup: Incubate this compound with a known concentration of GSH in a suitable buffer.
-
GSH Quantification: At various time points, quench the reaction and measure the concentration of remaining GSH using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.
-
Rate Constant Calculation: The rate of GSH depletion is used to determine the second-order rate constant for the reaction.
Visualizations
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for assessing the cross-reactivity of this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Covalent inhibitors are frequently designed to target kinases within critical signaling pathways. The MAPK pathway is a key cascade involved in cell proliferation, differentiation, and survival, and is often dysregulated in diseases like cancer.
Caption: Simplified overview of the MAPK signaling pathway.
Conclusion
This compound, as an α-haloacetyl derivative, is expected to exhibit the highest reactivity towards cellular thiols, particularly cysteine and glutathione. Its reactivity with other nucleophiles such as histidine and lysine is likely to be lower. A thorough understanding of this cross-reactivity profile, obtained through rigorous experimental evaluation using the protocols outlined above, is essential for the rational design and development of selective and safe covalent inhibitors targeting specific proteins. The potential for off-target modification underscores the importance of comprehensive selectivity profiling in the drug discovery process.
Safety Operating Guide
Proper Disposal of 4-(Bromoacetyl)benzonitrile: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 4-(Bromoacetyl)benzonitrile is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step operational plan for the proper management and disposal of this hazardous chemical, from the point of generation to final removal by a licensed waste contractor. Adherence to these procedures is essential to maintain a safe laboratory environment and comply with regulatory standards.
I. Immediate Safety Precautions and Hazard Summary
This compound is a hazardous substance that requires careful handling.[1] Always consult the Safety Data Sheet (SDS) before working with this chemical.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Irritant: May cause respiratory irritation.
Personal Protective Equipment (PPE): Before handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Identification and Segregation
Proper segregation of chemical waste is the first step in ensuring safe disposal. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
| Waste Type | Description |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers. |
| Liquid Waste | Solutions containing this compound, including reaction mixtures and rinsing solvents from cleaning contaminated glassware. |
| Contaminated Labware (Sharps) | Glassware (pipettes, flasks, etc.), and needles that have come into direct contact with this compound and cannot be decontaminated. |
| Empty Containers | The original container of this compound. |
III. Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the safe disposal of waste containing this compound.
A. Solid Waste Disposal
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container with a secure lid. The container must be compatible with the chemical.
-
Waste Collection: Carefully place all solid waste, including contaminated PPE, into the designated container.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive")
-
The date the waste was first added to the container
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[2][3] The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
B. Liquid Waste Disposal
-
Container Selection: Use a dedicated, leak-proof, and shatter-resistant container (plastic is often preferred) with a secure, screw-top cap.[2] The container must be chemically compatible with the waste.
-
Waste Collection: Pour liquid waste carefully into the container, avoiding splashes. Do not fill the container to more than 90% capacity to allow for expansion.
-
Labeling: As with solid waste, immediately affix a completed hazardous waste label to the container with all required information.
-
Storage: Store the sealed liquid waste container in the designated SAA, ensuring it is segregated from incompatible chemicals.
C. Contaminated Labware and Sharps Disposal
-
Decontamination: Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) three times. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
Sharps Container: For non-decontaminated glassware or any sharps, use a designated, puncture-resistant sharps container.
-
Labeling: Label the sharps container with a hazardous waste label, clearly indicating the contents, including "this compound" and "Sharps."
-
Storage: Store the sealed sharps container in the SAA.
D. Empty Container Disposal
-
Decontamination: The original container of this compound must be triple-rinsed with a suitable solvent.[4][5] Collect the rinsate for disposal as hazardous liquid waste.
-
Defacing: After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original product label.[5][6]
-
Final Disposal: Once decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
IV. Waste Storage and Collection
-
Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA.[2][3] This area should be clearly marked, and inspected weekly for any signs of leaks or container degradation.
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, strong bases, and moisture.
-
Professional Collection: Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding one year), arrange for its collection by a licensed hazardous waste disposal company.[2] Follow your institution's specific procedures for requesting a waste pickup.
V. Spill Management
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
VI. Disposal Workflow Diagram
References
- 1. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4-(Bromoacetyl)benzonitrile
Essential Safety and Handling Guide for 4-(Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 20099-89-2). Adherence to these procedures is essential to ensure personal safety and proper management of this hazardous chemical in the laboratory.
Hazard Summary & Quantitative Data
This compound is a hazardous substance that requires careful handling.[1][2] It is classified as a toxic and corrosive solid. Key hazards include causing severe skin burns and serious eye damage, being harmful if swallowed, inhaled, or in contact with skin, and it is suspected of causing genetic defects.[1]
| Property | Value | Reference |
| Molecular Formula | C9H6BrNO | |
| Molecular Weight | 224.05 g/mol | |
| Appearance | Off-white to white solid/powder | [1] |
| Melting Point | 92 - 96 °C | [1] |
| Boiling Point | 342.4±22.0 °C (Predicted) | [1] |
| Signal Word | Danger | [1][3] |
| Hazard Statements | H302, H312, H332, H314, H318, H341 | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to protect against its corrosive and toxic properties.[4][5][6]
-
Eye and Face Protection : Wear chemical splash goggles that meet ANSI Z.87.1 standards.[5] A face shield should be worn over the goggles to provide additional protection from splashes.[5][7]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves.[4] Given the corrosive nature of the compound, disposable nitrile gloves should be considered for short-term protection and immediately replaced if contact occurs.
-
Lab Coat : A flame-resistant lab coat (e.g., Nomex) should be worn and fully buttoned.[5]
-
Clothing : Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[5] Polyester and acrylic clothing should be avoided.[5]
-
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.[5][7] All work with the solid material should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][2]
Step-by-Step Handling and Operational Plan
A systematic approach is crucial for the safe handling of this compound.
3.1. Pre-Operational Checks:
-
Verify Equipment : Ensure a certified chemical fume hood, safety shower, and eyewash station are accessible and in good working order.[8]
-
Gather Materials : Have all necessary PPE, spill cleanup materials (absorbent pads, etc.), and waste containers ready before starting work.
-
Review SDS : Read and understand the Safety Data Sheet (SDS) for this compound.[1]
3.2. Handling Procedure:
-
Work in a Fume Hood : All handling of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[1][2]
-
Don PPE : Put on all required personal protective equipment as detailed in Section 2.
-
Portioning : Carefully weigh the required amount of the solid. Avoid creating dust. If dust is generated, ensure the fume hood ventilation is adequate.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Avoid Contact : Do not allow the chemical to come into contact with skin, eyes, or clothing.[1] In case of accidental contact, follow the first aid measures outlined in the SDS immediately.[1]
3.3. Post-Handling:
-
Decontamination : Clean the work area in the fume hood thoroughly.
-
Remove PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the appropriate waste stream.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9][10][11] Do not mix with non-halogenated waste.[11][12]
-
Container Management : Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[10][12]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[10][13]
-
Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][14]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[2]
-
Spill : For a small spill, use absorbent pads to clean it up while wearing appropriate PPE and working in a fume hood.[10] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[10] For large spills, evacuate the area and contact your institution's emergency response team.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
